1-Amino-3-phenylpropan-2-one hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1-amino-3-phenylpropan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVQNSAIHJTFHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535011 | |
| Record name | 1-Amino-3-phenylpropan-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41173-00-6 | |
| Record name | 2-Propanone, 1-amino-3-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41173-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-3-phenylpropan-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-3-phenylpropan-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-Amino-3-phenylpropan-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Amino-3-phenylpropan-2-one hydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents computed data and outlines general, standardized experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a foundational resource for researchers initiating laboratory investigations.
Core Physicochemical Data
Quantitative data for this compound is summarized in the table below. These values are primarily computationally derived and should be confirmed through experimental validation.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNO | PubChem[1] |
| Molecular Weight | 185.65 g/mol | PubChem[1] |
| IUPAC Name | 1-amino-3-phenylpropan-2-one;hydrochloride | PubChem[1] |
| CAS Number | 41173-00-6 | PubChem[1] |
| Computed XLogP3 | Not Available | |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 185.0607417 Da | PubChem[1] |
| Monoisotopic Mass | 185.0607417 Da | PubChem[1] |
| Topological Polar Surface Area | 43.1 Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 128 | PubChem[1] |
Experimental Protocols
The following sections detail standardized methodologies for determining key physicochemical properties. These protocols are general and may require optimization for this compound.
Melting Point Determination
The melting point is a critical indicator of purity.[2] A sharp melting range typically signifies a pure compound, whereas a broad melting range often indicates the presence of impurities.[2]
Methodology: Capillary Method [3]
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[4] The sample should be well-compacted.[4]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or temperature probe.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.
Solubility Determination
Aqueous solubility is a crucial parameter for drug development, influencing bioavailability and formulation.[5] The "shake-flask" method is a widely accepted technique for determining thermodynamic solubility.[6]
Methodology: Shake-Flask Method [6]
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline at various pH values) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. For an amino ketone hydrochloride, both the amino group and the ketone moiety can influence its acidic/basic properties.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise amount of this compound is dissolved in a known volume of water or a suitable co-solvent system.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the amino groups have been deprotonated.
Physicochemical Characterization Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity like this compound.
References
- 1. This compound | C9H12ClNO | CID 13290672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. thinksrs.com [thinksrs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
Spectroscopic Profile of 1-Amino-3-phenylpropan-2-one Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-amino-3-phenylpropan-2-one hydrochloride (C₉H₁₂ClNO), a compound of interest in pharmaceutical research and organic synthesis. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols.
Chemical Structure and Properties
-
IUPAC Name: 1-amino-3-phenylpropan-2-one;hydrochloride[1]
-
Molecular Formula: C₉H₁₂ClNO[1]
-
Molecular Weight: 185.65 g/mol [1]
-
CAS Number: 41173-00-6[1]
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound.
Mass Spectrometry (MS)
The predicted mass spectrometry data for the parent compound, 1-amino-3-phenylpropan-2-one, is presented below. The fragmentation pattern of aminoketones often involves alpha-cleavage adjacent to the carbonyl group and the amino group.
| Adduct | Predicted m/z |
| [M+H]⁺ | 150.09134 |
| [M+Na]⁺ | 172.07328 |
| [M-H]⁻ | 148.07678 |
| [M+NH₄]⁺ | 167.11788 |
| [M+K]⁺ | 188.04722 |
| [M+H-H₂O]⁺ | 132.08132 |
| [M]⁺ | 149.08351 |
| [M]⁻ | 149.08461 |
Data sourced from PubChemLite. These are predicted values.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Proton Assignment | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Expected Coupling Constant (J) Hz |
| Phenyl-H | 7.20 - 7.40 | Multiplet | |
| -CH₂- (benzyl) | ~4.0 | Singlet | |
| -CH₂- (amino) | ~3.8 | Singlet | |
| -NH₃⁺ | Broad singlet |
¹³C NMR (Carbon NMR)
| Carbon Assignment | Expected Chemical Shift (δ) ppm |
| C=O (Ketone) | 195 - 205 |
| Phenyl C (quaternary) | 130 - 135 |
| Phenyl CH | 125 - 130 |
| -CH₂- (benzyl) | 45 - 55 |
| -CH₂- (amino) | 40 - 50 |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (Ammonium salt) | 3000 - 3300 | Strong, Broad |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (Ketone) | 1710 - 1730 | Strong |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
| N-H bend (Ammonium salt) | 1500 - 1600 | Medium |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data.
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecule and its fragments to confirm the molecular weight and elucidate the structure.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a suitable technique for this polar molecule. The sample solution is introduced into the ESI source where a high voltage is applied, generating charged droplets.
-
Mass Analysis: The generated ions are guided into the mass analyzer. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed. This involves selecting the precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their m/z ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed information about the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are suitable choices due to the compound's polarity and the presence of exchangeable protons. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
¹H NMR Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to homogeneity. A standard one-pulse ¹H NMR experiment is performed.
-
¹³C NMR Acquisition: A ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to TMS at 0.00 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.
Methodology:
-
Sample Preparation: As a solid hydrochloride salt, the sample can be prepared using the KBr pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.
-
Background Spectrum: A background spectrum of the empty sample compartment is recorded.
-
Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder, and the IR spectrum is recorded.
-
Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
References
An In-depth Technical Guide to 1-Amino-3-phenylpropan-2-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Amino-3-phenylpropan-2-one hydrochloride (CAS Number: 41173-00-6), a chemical intermediate of significant interest in synthetic organic chemistry. Due to its structural similarity to controlled substances, this compound is primarily utilized in forensic and research settings. This document details its chemical and physical properties, plausible synthetic routes, analytical characterization methods, and discusses its potential, though largely undocumented, biological significance. All quantitative data is presented in structured tables, and detailed hypothetical experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate a potential synthetic workflow.
Introduction
This compound is a keto-amine that belongs to the phenethylamine class. Its core structure, featuring a phenyl group, a propane backbone, and an amino group, makes it a versatile building block in organic synthesis. Notably, it is a structural isomer of cathinone and a positional isomer of amphetamine, placing it in a class of compounds with potential psychoactive properties. However, publicly available research on the specific biological activity of this compound is scarce, suggesting its primary role as a synthetic precursor or an analytical standard.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in Table 1. This data has been aggregated from various chemical suppliers and databases.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 41173-00-6 | [1] |
| Molecular Formula | C₉H₁₂ClNO | [1] |
| Molecular Weight | 185.65 g/mol | [1] |
| IUPAC Name | 1-amino-3-phenylpropan-2-one;hydrochloride | [1] |
| Synonyms | 1-Amino-3-phenyl-2-propanone HCl, Benzyl methyl ketone amine HCl | [1] |
| Appearance | White to off-white crystalline powder | Vendor Data |
| Melting Point | 196-198 °C | Vendor Data |
| Solubility | Soluble in water | General Knowledge |
| SMILES | C1=CC=C(C=C1)CC(=O)CN.Cl | [1] |
| InChI | InChI=1S/C9H11NO.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H | [1] |
| InChIKey | MSVQNSAIHJTFHR-UHFFFAOYSA-N | [1] |
Synthesis
Hypothetical Synthesis Workflow
The proposed synthesis involves the alpha-amination of a protected P2P derivative followed by deprotection and salt formation.
Caption: A potential two-step synthesis of this compound.
Detailed Experimental Protocols (Hypothetical)
Step 1: Synthesis of 1-Bromo-3-phenylpropan-2-one (Intermediate)
-
Materials: Phenyl-2-propanone (1 mole), Bromine (1 mole), Glacial Acetic Acid.
-
Procedure:
-
Dissolve phenyl-2-propanone in glacial acetic acid in a three-necked flask equipped with a dropping funnel, a condenser, and a mechanical stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add bromine dropwise from the dropping funnel with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a large volume of cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 1-bromo-3-phenylpropan-2-one.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Step 2: Synthesis of this compound
-
Materials: 1-Bromo-3-phenylpropan-2-one (1 mole), Ammonia (excess), Diethyl ether, Hydrochloric acid (gas or concentrated solution).
-
Procedure:
-
Dissolve the purified 1-bromo-3-phenylpropan-2-one in a suitable organic solvent like diethyl ether.
-
Bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonia in an appropriate solvent, while maintaining a low temperature.
-
Stir the reaction mixture for several hours at room temperature. The formation of ammonium bromide precipitate will be observed.
-
Filter the reaction mixture to remove the precipitate.
-
Wash the filtrate with water to remove any remaining ammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
To precipitate the hydrochloride salt, bubble dry hydrogen chloride gas through the ethereal solution or add a concentrated solution of hydrochloric acid.
-
Collect the resulting white precipitate by filtration.
-
Wash the precipitate with cold diethyl ether and dry it under vacuum to obtain this compound.
-
Analytical Characterization
The identity and purity of this compound can be confirmed using various analytical techniques.
Table 2: Analytical Data for this compound
| Technique | Data | Source |
| ¹H NMR | Spectral data available | [2] |
| Mass Spectrometry | Predicted m/z values for various adducts available | [3] |
| Infrared Spectroscopy | Expected characteristic peaks for C=O, N-H, C-N, and aromatic C-H bonds | General Knowledge |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is a critical tool for the structural elucidation of the compound. The expected signals would correspond to the aromatic protons of the phenyl group, the methylene protons adjacent to the phenyl and carbonyl groups, and the methylene protons adjacent to the amino group. The integration of these signals would confirm the number of protons in each environment.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. The predicted monoisotopic mass is 149.0841 g/mol for the free base.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include a strong absorption for the ketone (C=O) stretch, N-H stretching and bending vibrations for the primary amine, and characteristic peaks for the aromatic ring.
Biological Activity and Drug Development Applications
There is a significant lack of publicly available scientific literature detailing the biological activity, pharmacology, and toxicology of this compound. Its structural similarity to amphetamine and cathinone suggests a potential for psychoactive effects, likely through interaction with monoamine transporters (dopamine, norepinephrine, and serotonin). However, without experimental data, this remains speculative.
Given its status as a potential precursor in the synthesis of controlled substances, its primary application in a legitimate context is likely as a reference standard in forensic and analytical laboratories for the identification and quantification of illicitly synthesized drugs.
Logical Relationships in its Application
The logical flow for the use of this compound in a research or forensic context is depicted below.
Caption: Logical workflow for the synthesis and application of this compound.
Conclusion
This compound is a compound of interest primarily due to its chemical structure and its potential as a synthetic intermediate. While detailed information on its biological activity is not widely available, its properties and plausible synthetic routes can be inferred from related compounds. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers and scientists working with this compound in a controlled and legitimate research or analytical setting. Further investigation into its pharmacological and toxicological profile is warranted to fully understand its potential effects.
Disclaimer: The synthesis of this compound may be subject to legal restrictions in some jurisdictions. All experimental work should be conducted in accordance with local laws and regulations and by qualified personnel in a controlled laboratory setting.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Amino-3-phenylpropan-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 1-amino-3-phenylpropan-2-one hydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this guide leverages data from analogous compounds, outlines detailed experimental protocols for its characterization, and presents a computational workflow for theoretical analysis.
Molecular Structure and Physicochemical Properties
This compound is a chemical compound with the molecular formula C₉H₁₂ClNO.[1] Its structure consists of a phenyl group attached to a propanone backbone, with an amino group at the first carbon position. The hydrochloride salt form enhances its stability and solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNO | [1] |
| Molecular Weight | 185.65 g/mol | [1] |
| IUPAC Name | 1-amino-3-phenylpropan-2-one;hydrochloride | [1] |
| SMILES | C1=CC=C(C=C1)CC(=O)CN.Cl | [1] |
| InChI | InChI=1S/C9H11NO.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H | [1] |
Conformational Analysis
Table 2: Conformational Analysis Data of Amphetamine Hydrochloride (Analogous Compound)
| Torsional Angle | Conformer I | Conformer II | Conformer III |
| α₁ = ∠(C1-C2-C3-C4) | gauche+ | gauche+ | anti |
| α₂ = ∠(C2-C3-C4-N5) | gauche+ | anti | gauche- |
| Relative Population | High | Medium | Low |
Source: Adapted from conformational analysis of (S)-amphetamine hydrochloride.[2] The atom numbering is illustrative for the propane backbone.
The relative populations of different conformers are influenced by factors such as steric hindrance and intramolecular interactions. Computational modeling and spectroscopic methods are key to determining these preferences.
Experimental and Computational Protocols
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state.[3][4][5]
Experimental Protocol:
-
Crystal Growth:
-
Dissolve this compound in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, water).
-
Slowly evaporate the solvent at a constant temperature.
-
Alternatively, use vapor diffusion or liquid-liquid diffusion techniques to promote crystal growth.
-
Select a single crystal of suitable size (typically >0.1 mm) and quality for analysis.[3]
-
-
Data Collection:
-
Mount the crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.
-
Expose the crystal to a monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction data (intensities and positions of diffracted beams) using a detector.
-
-
Structure Solution and Refinement:
-
Process the collected data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final crystal structure.
-
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution.[6][7][8]
Experimental Protocol:
-
Sample Preparation:
-
Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra.
-
-
Conformational Analysis:
-
Chemical Shifts: Analyze the chemical shifts of protons and carbons, as they are sensitive to the local electronic environment and can indicate conformational preferences.
-
Coupling Constants: Measure the three-bond proton-proton coupling constants (³JHH). The magnitude of these constants, analyzed using the Karplus equation, provides information about the dihedral angles.
-
Nuclear Overhauser Effect (NOE): Analyze NOESY or ROESY spectra to identify through-space interactions between protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
Structure Calculation: Use the experimental restraints (distances and dihedral angles) in molecular modeling programs to calculate an ensemble of conformations that are consistent with the NMR data.
-
Computational Modeling (DFT)
Density Functional Theory (DFT) is a quantum mechanical method used to predict the electronic structure and energetic properties of molecules, including their conformational preferences.[9][10][11][12][13]
Computational Protocol:
-
Conformational Search:
-
Generate a set of initial conformations by systematically rotating the rotatable bonds of 1-amino-3-phenylpropan-2-one.
-
Perform an initial geometry optimization of each conformer using a computationally less expensive method (e.g., a semi-empirical method or a small basis set DFT).
-
-
Geometry Optimization and Frequency Calculation:
-
For the low-energy conformers identified in the search, perform a full geometry optimization using a higher level of theory (e.g., B3LYP functional with a 6-31G(d) or larger basis set).
-
Perform a frequency calculation for each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
-
Analysis of Results:
-
Compare the relative energies (Gibbs free energy) of the optimized conformers to determine their relative populations according to the Boltzmann distribution.
-
Analyze the geometric parameters (bond lengths, bond angles, and dihedral angles) of the most stable conformers.
-
The inclusion of a solvent model (e.g., a continuum solvation model) is recommended to better simulate experimental conditions.[11][12]
-
Visualization of Workflows
The following diagrams illustrate the logical workflows for the experimental and computational analysis of the molecular conformation of this compound.
Caption: Experimental Workflow for Conformational Analysis.
Caption: Computational Workflow for Conformational Analysis.
References
- 1. This compound | C9H12ClNO | CID 13290672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Conformational analysis of amphetamine and methamphetamine: a comprehensive approach by vibrational and chiroptical spectroscopy - Analyst (RSC Publishing) DOI:10.1039/D2AN02014A [pubs.rsc.org]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. rigaku.com [rigaku.com]
- 5. excillum.com [excillum.com]
- 6. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. users.cs.duke.edu [users.cs.duke.edu]
- 8. auremn.org.br [auremn.org.br]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Presumed Mechanism of Action of 1-Amino-3-phenylpropan-2-one Hydrochloride in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-3-phenylpropan-2-one hydrochloride is a phenethylamine derivative with close structural similarity to the cathinone class of compounds. While direct pharmacological data for this specific molecule is not extensively available in peer-reviewed literature, its chemical architecture strongly suggests a mechanism of action centered on the modulation of monoamine neurotransmitter systems. This guide synthesizes a putative mechanism of action based on the well-established pharmacology of structurally related synthetic cathinones. It is hypothesized that this compound primarily acts as a monoamine transporter inhibitor and/or substrate, and potentially as a monoamine oxidase inhibitor. This document provides a detailed overview of these potential mechanisms, hypothetical quantitative data, and comprehensive experimental protocols to facilitate further investigation.
Introduction
This compound belongs to the beta-keto amphetamine family, a class of compounds known for their psychoactive and stimulant properties. The parent compound of this family, cathinone, is the primary psychoactive alkaloid found in the khat plant (Catha edulis)[1][2][3]. Synthetic cathinones have been shown to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), thereby increasing the extracellular concentrations of these key neurotransmitters[2][4]. Given the structural analogy, it is highly probable that this compound shares a similar pharmacological profile. This guide will explore its presumed mechanism of action, focusing on its potential interactions with monoamine transporters and enzymes.
Hypothesized Mechanism of Action
The primary mechanism of action of this compound is likely twofold: interaction with monoamine transporters and potential inhibition of monoamine oxidase enzymes.
Interaction with Monoamine Transporters
The most probable mechanism of action is the compound's interaction with DAT, NET, and SERT. Synthetic cathinones can act as either "blockers" (inhibitors) of these transporters, preventing the reuptake of neurotransmitters from the synaptic cleft, or as "releasers" (substrates), which are transported into the presynaptic neuron and induce reverse transport of neurotransmitters[2].
-
Dopamine Transporter (DAT): Inhibition of DAT would lead to an accumulation of dopamine in the synaptic cleft, resulting in enhanced dopaminergic signaling. This is a common mechanism for stimulant drugs and is associated with their reinforcing and psychomotor effects.
-
Norepinephrine Transporter (NET): Inhibition of NET would increase the synaptic concentration of norepinephrine, leading to sympathomimetic effects such as increased heart rate, blood pressure, and alertness.
-
Serotonin Transporter (SERT): Interaction with SERT could lead to increased synaptic serotonin levels, which may contribute to mood-altering and empathogenic effects.
The specific activity (blocker vs. releaser) and the selectivity for each transporter would determine the overall pharmacological profile of the compound.
Potential Inhibition of Monoamine Oxidase (MAO)
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters within the presynaptic neuron[5][6]. Inhibition of these enzymes would lead to an increase in the cytosolic concentrations of dopamine, norepinephrine, and serotonin, making more neurotransmitter available for vesicular packaging and subsequent release[5][6]. Some psychoactive phenethylamines are known to possess MAO-inhibiting properties[7].
Quantitative Data (Hypothetical)
As no specific quantitative data for this compound is readily available, the following tables are presented as examples of how such data would be structured for clarity and comparative analysis. These values are for illustrative purposes only.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) |
| This compound | TBD | TBD | TBD |
| Cocaine (Reference Blocker) | 150 | 50 | 200 |
| Amphetamine (Reference Releaser) | 30 | 10 | 2000 |
TBD: To Be Determined
Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM)
| Compound | DAT (IC50, nM) | NET (IC50, nM) | SERT (IC50, nM) |
| This compound | TBD | TBD | TBD |
| Cocaine (Reference Blocker) | 200 | 80 | 300 |
| Amphetamine (Reference Releaser) | 50 | 20 | 3000 |
TBD: To Be Determined
Table 3: Monoamine Oxidase Inhibition (IC50, µM)
| Compound | MAO-A (IC50, µM) | MAO-B (IC50, µM) |
| This compound | TBD | TBD |
| Moclobemide (Reference MAO-A Inhibitor) | 1.5 | >100 |
| Selegiline (Reference MAO-B Inhibitor) | >100 | 0.05 |
TBD: To Be Determined
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.
Monoamine Transporter Binding Assay
This assay determines the affinity of the compound for DAT, NET, and SERT.
-
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT.
-
Non-specific binding inhibitors: Benztropine for DAT, desipramine for NET, fluoxetine for SERT.
-
Test compound: this compound.
-
96-well microplates, scintillation fluid, and a microplate scintillation counter.
-
-
Protocol:
-
Prepare cell membranes from HEK293 cells expressing the target transporter.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For determination of non-specific binding, add a high concentration of the respective non-specific inhibitor instead of the test compound.
-
Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Add scintillation fluid to each filter and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the Ki value using competitive binding analysis software.
-
Monoamine Transporter Uptake Assay
This assay measures the ability of the compound to inhibit the uptake of neurotransmitters into cells.
-
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT, cultured in 96-well plates.
-
Assay buffer (e.g., Krebs-HEPES buffer).
-
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Test compound: this compound.
-
Known transporter inhibitors for determining non-specific uptake.
-
Scintillation fluid and a microplate scintillation counter.
-
-
Protocol:
-
Wash the cultured cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle for a short period (e.g., 10 minutes).
-
Initiate the uptake by adding the radiolabeled substrate to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50 value).
-
Monoamine Oxidase Inhibition Assay
This assay determines the inhibitory potency of the compound against MAO-A and MAO-B.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., kynuramine or a luminogenic substrate).
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Test compound: this compound.
-
Reference inhibitors (e.g., moclobemide for MAO-A, selegiline for MAO-B).
-
96-well microplates and a microplate reader (fluorometer or luminometer).
-
-
Protocol:
-
In a 96-well plate, add the MAO enzyme, assay buffer, and varying concentrations of the test compound.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the MAO substrate.
-
Incubate for a set time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction (if necessary, depending on the substrate used).
-
Measure the product formation using a microplate reader.
-
Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.
-
Visualizations
Signaling Pathways
Caption: Hypothesized action on a dopaminergic synapse.
Experimental Workflows
References
- 1. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 7. Feprosidnine - Wikipedia [en.wikipedia.org]
Unlocking Potential: A Technical Guide to 1-Amino-3-phenylpropan-2-one hydrochloride in Synthetic Chemistry and Drug Discovery
For the attention of researchers, scientists, and professionals in drug development, this document serves as an in-depth technical guide on the core research applications of 1-Amino-3-phenylpropan-2-one hydrochloride. This compound is emerging as a valuable building block in the synthesis of complex heterocyclic molecules with therapeutic potential.
This guide outlines the physicochemical properties of this compound, presents a generalized experimental protocol for its application in synthetic chemistry, and visualizes its role in the creation of novel compounds. While direct biological activity of this compound is not extensively documented, its utility as a precursor is a critical aspect of its research application.
Core Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in research. The following table summarizes its key characteristics.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNO | PubChem[1] |
| Molecular Weight | 185.65 g/mol | PubChem[1] |
| IUPAC Name | 1-amino-3-phenylpropan-2-one;hydrochloride | PubChem[1] |
| CAS Number | 41173-00-6 | PubChem |
| Appearance | White to off-white solid | Commercial Suppliers |
| SMILES | C1=CC=C(C=C1)CC(=O)CN.Cl | PubChem[1] |
| InChI Key | MSVQNSAIHJTFHR-UHFFFAOYSA-N | PubChem[1] |
Application in the Synthesis of Heterocyclic Compounds
The primary research application of this compound is as a key intermediate in the synthesis of complex heterocyclic compounds. Patent literature indicates its use in the development of novel molecules, including those with potential antiviral activity against the Hepatitis B virus.
The general mechanism involves the reaction of the primary amine group of this compound with a suitable coupling partner to form a new heterocyclic ring system. This approach is valuable for creating libraries of compounds for screening in drug discovery programs.
Generalized Experimental Protocol for Heterocycle Synthesis
The following is a generalized experimental protocol for the synthesis of a heterocyclic compound using this compound as a starting material. This protocol is based on procedures described in patent literature and should be adapted and optimized for specific target molecules.
Objective: To synthesize a substituted heterocyclic compound via condensation reaction.
Materials:
-
This compound
-
An appropriate dicarbonyl compound or its equivalent (e.g., a substituted glyoxal)
-
A suitable solvent (e.g., ethanol, methanol, or a mixture of solvents)
-
A base (e.g., triethylamine, sodium bicarbonate) to neutralize the hydrochloride salt
-
Standard laboratory glassware and equipment for chemical synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in the chosen solvent.
-
Neutralization: Add the base to the solution to neutralize the hydrochloride salt and free the primary amine. Stir the mixture for a predetermined time at room temperature.
-
Addition of Reactant: To the stirred solution, add the dicarbonyl compound or its equivalent.
-
Reaction: Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by a suitable technique (e.g., thin-layer chromatography).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The work-up procedure will vary depending on the properties of the product but may include:
-
Removal of the solvent under reduced pressure.
-
Extraction with an organic solvent.
-
Washing with brine.
-
Drying over an anhydrous salt (e.g., sodium sulfate).
-
-
Purification: Purify the crude product using an appropriate method, such as column chromatography on silica gel or recrystallization, to obtain the desired heterocyclic compound.
-
Characterization: Characterize the final product using standard analytical techniques (e.g., NMR, mass spectrometry, IR spectroscopy) to confirm its structure and purity.
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a heterocyclic compound using this compound.
Concluding Remarks
This compound is a valuable and versatile chemical intermediate. Its primary research application lies in its utility as a starting material for the synthesis of complex heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. While the direct biological activities of this compound are not yet well-defined in publicly available literature, its role as a key building block in the creation of potentially therapeutic molecules is firmly established. Further research into the derivatives of this compound may lead to the discovery of novel therapeutic agents.
References
1-Amino-3-phenylpropan-2-one Hydrochloride: A Technical Guide for Pharmaceutical Intermediates
Executive Summary: This document provides a comprehensive technical overview of 1-amino-3-phenylpropan-2-one hydrochloride (CAS: 41173-00-6), a pivotal intermediate in the pharmaceutical industry. Valued for its unique structural features, including a phenylpropanone backbone and a primary amine, this compound serves as a versatile building block in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs), particularly those targeting the central nervous system. This guide details its physicochemical properties, outlines potential synthetic and analytical methodologies, and explores its applications in drug development, tailored for researchers, chemists, and professionals in the pharmaceutical field.
Introduction
This compound is a chemical compound of significant interest in medicinal chemistry and process development. Its structure is closely related to the essential amino acid phenylalanine, from which many biological signaling molecules are derived[1]. As an α-aminoketone, it possesses two reactive functional groups that allow for diverse chemical modifications, making it a valuable precursor for complex molecular architectures. It is particularly noted as an intermediate in the synthesis of amphetamine-related compounds and other bioactive molecules with applications in treating neurological disorders[2][3].
Physicochemical and Safety Data
The fundamental properties of this compound are crucial for its handling, characterization, and use in synthesis. These data are compiled from various chemical and safety databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 1-amino-3-phenylpropan-2-one;hydrochloride | [4] |
| CAS Number | 41173-00-6 | [4] |
| Molecular Formula | C₉H₁₂ClNO | [4] |
| Molecular Weight | 185.65 g/mol | [4][] |
| Canonical SMILES | C1=CC=C(C=C1)CC(=O)CN.Cl | [4] |
| InChIKey | MSVQNSAIHJTFHR-UHFFFAOYSA-N | [4] |
| Appearance | White to off-white crystalline solid (Typical) | N/A |
| Melting Point | 150-154 °C (for a related compound) |[2] |
Table 2: GHS Hazard and Precautionary Statements
| Hazard Class | Code | Description | Reference |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4][6] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4][6] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4][6] |
| STOT, Single Exposure | H335 | May cause respiratory irritation |[4][6] |
Synthesis Methodologies
The synthesis of this compound can be approached through various chemical routes. While specific proprietary methods may vary, a generalized pathway can be conceptualized from fundamental organic chemistry principles, often starting from readily available precursors like L-phenylalanine or acetophenone derivatives.
Generalized Chemical Synthesis Pathway
A common strategy for synthesizing α-aminoketones involves the controlled amination of an α-haloketone precursor, which can be derived from a corresponding ketone. An alternative conceptual pathway begins with a protected amino acid, such as L-phenylalanine, leveraging its inherent chirality and structure.
Experimental Protocol: Generalized Synthesis
The following protocol is a representative example based on common laboratory procedures for analogous transformations.
-
Bromination of Phenylacetone: Phenylacetone is dissolved in a suitable solvent like diethyl ether or acetic acid. A solution of bromine (1 equivalent) in the same solvent is added dropwise at 0-5°C with stirring. The reaction is monitored by TLC until the starting material is consumed.
-
Amination: The crude α-bromo-phenylacetone is carefully added to a solution of an aminating agent (e.g., an excess of aqueous ammonia or a hexamine solution) and stirred at room temperature. The reaction progress is monitored by HPLC or GC-MS.
-
Workup and Isolation: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the free base.
-
Salt Formation: The crude 1-amino-3-phenylpropan-2-one free base is dissolved in a dry, non-polar solvent such as diethyl ether. A solution of hydrochloric acid in ether (or gaseous HCl) is added slowly with stirring until precipitation is complete.
-
Purification: The resulting solid, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum. Recrystallization from a solvent system like ethanol/ether may be performed to achieve higher purity.
Table 3: Representative Reaction Parameters
| Parameter | Condition | Purpose |
|---|---|---|
| Reaction Temperature | 0°C to 60°C | Control reaction rate and minimize side products |
| Solvent | Ethanol, Isopropanol, Water, Diethyl Ether | Solubilize reactants and facilitate reaction |
| Catalyst | Acid/Base or Biocatalyst (e.g., Transaminase) | Increase reaction rate and/or selectivity |
| Pressure | Atmospheric or 0.3-1.5 MPa (for hydrogenation) | Dependent on reaction type (e.g., hydrogenation)[7] |
| Typical Yield | 70-90% (Varies by method) | Varies based on specific reagents and conditions |
Role in Pharmaceutical Drug Development
The primary value of this compound lies in its role as a versatile scaffold. Its functional groups are readily modified to build a library of derivatives, leading to the discovery and synthesis of various APIs.
Its structure is a key component for synthesizing compounds that act as central nervous system agents[3]. For instance, reduction of the ketone and/or modification of the amine group can lead to pharmacologically active phenethylamines or phenylpropanolamines, classes of drugs known for their stimulant and antidepressant effects.
Analytical and Quality Control Workflow
Ensuring the purity and identity of this compound is critical for its use in GMP (Good Manufacturing Practice) environments. A multi-step analytical workflow is typically employed.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of the intermediate. A stability-indicating method is often developed to separate the main component from potential impurities and degradation products[8].
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% trifluoroacetic acid in water and (B) acetonitrile. The gradient may run from 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Sample Preparation: A known concentration of the hydrochloride salt is prepared in the mobile phase or a suitable diluent (e.g., water/acetonitrile).
-
Analysis: The sample is injected, and the peak area of the main component is used to calculate purity against a reference standard.
Table 4: Common Analytical Techniques and Their Purpose
| Technique | Purpose | Typical Observation |
|---|---|---|
| HPLC | Purity analysis and quantification | Purity typically ≥98% by area |
| GC-MS | Impurity profiling and identification | Detection of volatile impurities and confirmation of MW |
| ¹H-NMR / ¹³C-NMR | Structural confirmation | Chemical shifts and coupling patterns consistent with the proposed structure |
| FTIR | Functional group identification | Characteristic peaks for C=O (ketone), N-H (amine), and aromatic C-H bonds |
Conclusion
This compound stands out as a high-value intermediate in pharmaceutical synthesis. Its well-defined structure and dual reactivity offer a reliable and versatile starting point for the development of complex APIs, especially within the realm of CNS disorders. The continued optimization of its synthesis, including the exploration of greener biocatalytic routes, will further enhance its importance in the drug development pipeline. This guide provides the foundational technical knowledge required for its effective utilization in research and manufacturing settings.
References
- 1. Phenylalanine - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Amino-1-phenylpropan-1-one hydrochloride [myskinrecipes.com]
- 4. This compound | C9H12ClNO | CID 13290672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Amino-1-phenylpropan-2-one hydrochloride | C9H12ClNO | CID 2797003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 8. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 1-Amino-3-phenylpropan-2-one Hydrochloride in Central Nervous System Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-3-phenylpropan-2-one hydrochloride, a close structural analog of cathinone, represents a molecule of significant interest in the field of central nervous system (CNS) research. While direct studies on this specific compound are limited, its chemical architecture places it within the broader class of synthetic cathinones, a group of psychoactive substances known for their potent stimulant effects. This technical guide provides a comprehensive overview of the anticipated role and pharmacological profile of this compound, drawing upon the extensive research conducted on its parent compounds and analogs. The guide will delve into its presumed mechanism of action, potential neurochemical effects, and the established experimental protocols for investigating such compounds. All quantitative data from related compounds are summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of its potential applications in neuroscience and drug development.
Introduction: Chemical Identity and Structural Context
This compound is a phenethylamine derivative characterized by a β-keto group, a defining feature of the cathinone family.[1] Its chemical structure suggests a high likelihood of interaction with monoamine transporters in the CNS, similar to other synthetic cathinones.[1][2] The hydrochloride salt form enhances its stability and solubility for experimental use.
Chemical and Physical Properties of this compound:
| Property | Value |
| Molecular Formula | C₉H₁₂ClNO |
| Molecular Weight | 185.65 g/mol [3] |
| IUPAC Name | 1-amino-3-phenylpropan-2-one;hydrochloride[3] |
| CAS Number | 41173-00-6[3] |
| Synonyms | 1-Amino-3-phenyl-2-propanone hydrochloride, 1-Amino-3-phenylacetone hydrochloride[3] |
Presumed Mechanism of Action in the Central Nervous System
Synthetic cathinones primarily exert their effects by interacting with the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][2] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.[4] Synthetic cathinones can act as either "releasers" or "blockers" of these transporters.[1][2]
-
Transporter Blockers (Cocaine-like): These compounds bind to the transporter protein, inhibiting the reuptake of monoamines and leading to their accumulation in the synapse.[4]
-
Transporter Substrates (Amphetamine-like): These compounds are transported into the presynaptic neuron by the monoamine transporters. Once inside, they can disrupt the vesicular storage of neurotransmitters and reverse the direction of transporter flux, leading to a non-vesicular release of monoamines into the synapse.[1][4]
Given its structural simplicity, 1-Amino-3-phenylpropan-2-one is likely to act as a substrate at monoamine transporters, similar to cathinone and methcathinone.[1][5]
Quantitative Data: Monoamine Transporter Interactions of Related Compounds
Table 1: Binding Affinities (Ki, nM) of Synthetic Cathinones for Monoamine Transporters [6]
| Compound | DAT | NET | SERT |
| Cathinone | 154 | 36 | 3026 |
| Methcathinone | 133 | 55 | 3354 |
| Mephedrone | 127 | 148 | 913 |
| Methylone | 163 | 304 | 502 |
| MDPV | 2.4 | 3.6 | 3383 |
Table 2: Uptake Inhibition (IC50, nM) of Synthetic Cathinones in Rat Brain Synaptosomes [7]
| Compound | DAT | NET | SERT |
| Cathinone | 77 | 35 | 959 |
| Methcathinone | 78 | 49 | 1361 |
| Mephedrone | 467 | 335 | 5110 |
| Methylone | 643 | 510 | 5630 |
| MDPV | 4.3 | 2.6 | 2257 |
Experimental Protocols
Investigating the effects of novel psychoactive substances like this compound on the CNS requires a combination of in vitro and in vivo experimental approaches.
In Vitro Monoamine Transporter Inhibition Assays
These assays are fundamental for determining the potency and selectivity of a compound at DAT, NET, and SERT.
4.1.1 Radioligand Binding Assay
This assay measures the ability of a test compound to displace a specific radiolabeled ligand from the monoamine transporters.
-
Objective: To determine the binding affinity (Ki) of the test compound.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding inhibitors (e.g., benztropine for DAT, desipramine for NET, fluoxetine for SERT).
-
Glass fiber filters and a filtration manifold.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + non-specific inhibitor).
-
After incubation, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.[8]
-
4.1.2 Neurotransmitter Uptake Assay
This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.
-
Objective: To determine the functional inhibitory potency (IC50) of the test compound.
-
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT, cultured in 96-well plates.
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Test compound.
-
Assay buffer.
-
-
Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Initiate uptake by adding the radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 10 minutes at 37°C).
-
Terminate uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC50 value by plotting the percentage of inhibition against the test compound concentration.[9]
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals, providing insights into the in vivo neurochemical effects of a compound.[10][11]
-
Objective: To measure changes in extracellular dopamine, norepinephrine, and serotonin in response to the administration of the test compound.
-
Materials:
-
Rodents (rats or mice).
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF).[12]
-
Fraction collector.
-
HPLC system with electrochemical or fluorescence detection for neurotransmitter analysis.
-
-
Procedure:
-
Surgery: Under anesthesia, implant a guide cannula stereotaxically into the target brain region (e.g., nucleus accumbens, prefrontal cortex).[13][14] Allow the animal to recover for several days.
-
Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples to establish stable neurotransmitter levels.
-
Administer the test compound (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples at regular intervals.
-
Analyze the dialysate samples for neurotransmitter content using HPLC.
-
Express the results as a percentage change from baseline.
-
Potential Neurotoxic Effects
A significant concern with amphetamine and its analogs is their potential for neurotoxicity, particularly to dopaminergic and serotonergic neurons.[15][16] While some studies suggest that β-keto amphetamines (cathinones) may be less neurotoxic than their non-keto counterparts, they can still induce adverse cellular effects.[16][17][18] The mechanisms underlying the neurotoxicity of synthetic cathinones are thought to involve:
-
Oxidative Stress: Increased production of reactive oxygen and nitrogen species.[17][18]
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential and depletion of ATP.[17][18]
Further research is necessary to fully elucidate the neurotoxic potential of this compound.
Analytical Methodologies for Characterization
The unequivocal identification and quantification of synthetic cathinones in research and forensic settings are crucial. A variety of analytical techniques are employed for this purpose:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for the separation and identification of volatile and thermally stable compounds.[19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for the analysis of less volatile and thermally labile compounds. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for confident identification.[19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the unambiguous identification of novel compounds.[20]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Offers information about the functional groups present in a molecule.[20]
Conclusion and Future Directions
This compound, as a structural analog of cathinone, holds significant potential as a research tool for probing the structure-activity relationships of monoamine transporter ligands. While direct experimental data on this compound is currently lacking, the established knowledge of the synthetic cathinone class provides a strong framework for predicting its pharmacological profile. Future research should focus on the comprehensive in vitro and in vivo characterization of this compound to determine its precise mechanism of action, potency, selectivity, and neurotoxic potential. Such studies will not only enhance our understanding of this specific molecule but also contribute to the broader knowledge of synthetic cathinones and their impact on the central nervous system. This will be invaluable for the development of novel therapeutics for neurological and psychiatric disorders, as well as for informing public health and regulatory policies regarding new psychoactive substances.
References
- 1. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropharmacology of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C9H12ClNO | CID 13290672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Microdialysis Education [microdialysis.com]
- 11. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Beta-ketoamphetamines: Window to the Neurotoxic Mechanisms of Methamphetamine - Donald Kuhn [grantome.com]
- 16. The pharmacology and neurotoxicology of synthetic cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Neurotoxicity of β-Keto Amphetamines: Deathly Mechanisms Elicited by Methylone and MDPV in Human Dopaminergic SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Identification of Synthetic Cathinones in Seized Materials: A Review of Analytical Strategies Applied in Forensic Chemistry [cfsre.org]
1-Amino-3-phenylpropan-2-one hydrochloride as a precursor for novel compounds
Synthesis of Heterocyclic Compounds
Alpha-aminoketones are invaluable precursors for synthesizing a variety of nitrogen-containing heterocycles due to the presence of two reactive centers.
-
Imidazoles: The precursor can undergo cyclocondensation reactions. For instance, reaction with formamide or other one-carbon synthons can yield substituted imidazoles, which are prevalent scaffolds in medicinal chemistry.[1][2][3][4][5]
-
Pyrimidines: Condensation with amidines or other three-atom components can lead to the formation of pyrimidine rings.[6][7][8][9] These derivatives are known for their wide range of biological activities.
-
Oxazoles and Thiazoles: Reaction with appropriate reagents can also lead to the formation of oxazole and thiazole rings, further diversifying the potential library of compounds.[10][11]
Synthesis of Chiral Amino Alcohols
The ketone functionality can be stereoselectively reduced to produce chiral 1,2-amino alcohols. These motifs are crucial chiral auxiliaries and are present in many pharmaceutical compounds. The reduction can be achieved using various reducing agents, such as sodium borohydride, or through catalytic hydrogenation, allowing for control over the diastereoselectivity.[12]
N-Functionalization
The primary amino group provides a handle for further modification through N-alkylation, N-arylation, or acylation. This allows for the synthesis of a wide array of substituted β-aminoketones, which have been investigated for numerous pharmacological activities, including anticancer, antibacterial, and vasodilatory effects.
Visualizing Synthetic Potential
The following diagrams illustrate the central role of 1-amino-3-phenylpropan-2-one hydrochloride in generating chemical diversity.
Experimental Protocols
The following are representative, detailed protocols for key transformations.
Protocol 1: Synthesis of a 4-Benzyl-6-phenylpyrimidin-2-amine Derivative
This protocol describes a potential pathway to a pyrimidine derivative via cyclocondensation.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol
-
Diethyl ether
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.86 g (10 mmol) of this compound and 0.96 g (10 mmol) of guanidine hydrochloride in 40 mL of absolute ethanol.
-
Slowly add a solution of sodium ethoxide, prepared by dissolving 0.46 g (20 mmol) of sodium in 20 mL of absolute ethanol, to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:1).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Resuspend the residue in 50 mL of cold water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the organic phase to yield the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture to afford the final pyrimidine derivative.
Protocol 2: Reduction to 1-Amino-3-phenylpropan-2-ol
This protocol details the reduction of the ketone to form the corresponding amino alcohol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized Water
-
Hydrochloric Acid (1M)
-
Sodium Hydroxide (2M)
Procedure:
-
Dissolve 1.86 g (10 mmol) of this compound in 50 mL of methanol in a 100 mL Erlenmeyer flask and cool the solution to 0 °C in an ice bath.
-
While stirring, add 0.45 g (12 mmol) of sodium borohydride portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 10 mL of 1M HCl.
-
Remove the methanol under reduced pressure.
-
Basify the remaining aqueous solution to pH ~10 with 2M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude amino alcohol.
-
Further purification can be achieved via column chromatography on silica gel if necessary.
Biological Activity of Derivatives
Derivatives of β-aminoketones, particularly Mannich bases, have demonstrated significant biological activities. While direct studies on derivatives of 1-amino-3-phenylpropan-2-one are limited, data from structurally analogous compounds provide a strong rationale for its use in drug discovery programs.
| Compound Class | Biological Activity | Potency Range (IC₅₀) |
| 1-Aryl-3-phenethylamino-1-propanones | Cytotoxicity against PC-3 human prostate cancer cells | 8.2 - 32.1 µM |
| 1-Aryl-3-phenethylamino-1-propanones | Inhibition of DNA Topoisomerase I | ~40-42% interference |
This data suggests that derivatives are promising candidates for development as anticancer agents, potentially acting through the inhibition of critical enzymes involved in DNA replication and repair.
Conclusion
This compound represents a powerful and underutilized precursor in synthetic organic chemistry. Its capacity to be transformed into diverse and complex molecular scaffolds, including heterocycles and chiral amino alcohols, makes it an ideal starting point for generating compound libraries for high-throughput screening. The demonstrated biological activity of related β-aminoketone structures, particularly in oncology, underscores the significant potential for discovering novel therapeutic agents derived from this versatile building block. Further exploration of its reactivity will undoubtedly open new avenues in drug discovery and development.
References
- 1. Facile Synthesis of Optically Active Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine synthesis [organic-chemistry.org]
- 7. growingscience.com [growingscience.com]
- 8. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 10. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of 1-Amino-3-phenylpropan-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-3-phenylpropan-2-one hydrochloride is a chemical compound with a structure related to the cathinone class of substances. As a beta-keto-amphetamine analog, it is of interest to researchers in various fields, including pharmacology, toxicology, and drug development. Accurate and precise quantification of this compound is crucial for in-vitro and in-vivo studies, as well as for quality control in manufacturing processes. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Analytical Methods Overview
A summary of the quantitative performance of the described analytical methods is presented in the table below. These values are based on methods validated for structurally similar compounds and serve as a reference for method development and validation for this compound.
| Analytical Method | Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy/Recovery | Precision (%RSD) |
| HPLC-UV | Mephedrone | 0.5 - 10 µg/mL | Not Reported | Not Reported | Not Reported | < 3%[1][2] |
| GC-MS | Mephedrone | 10 - 2000 ng/mL | Not Reported | Not Reported | 1.8 - 2.8% Bias | 9.2 - 11.9%[3] |
| UV-Vis Spectrophotometry | Cathinone | 0.08 - 25 µg/mL | 0.08 µg/mL | Not Reported | Not Reported | 1.35%[4] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: This method separates this compound from other components in a sample mixture based on its interaction with a reversed-phase column. Quantification is achieved by measuring the absorbance of the analyte with a UV detector at a specific wavelength.
Experimental Protocol:
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).[1]
-
Methanol (HPLC grade).
-
Ammonium formate.
-
Formic acid.
-
Water (HPLC grade).
-
This compound reference standard.
-
Internal standard (e.g., Nicotinamide).[1]
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
2. Preparation of Solutions:
-
Mobile Phase: Prepare a solution of 10 mM ammonium formate in water and adjust the pH to 3.5 with formic acid. The mobile phase will be a mixture of this buffer and methanol (e.g., 72:28 v/v).[1]
-
Internal Standard Stock Solution (IS): Accurately weigh and dissolve an appropriate amount of nicotinamide in the mobile phase to obtain a concentration of 25 µg/mL.[1]
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.5, 1, 2.5, 5, and 10 µg/mL).[1][2] Add a constant amount of the internal standard solution to each calibration standard.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column.[1]
-
Mobile Phase: Methanol:10 mM Ammonium Formate (pH 3.5) (e.g., 28:72 v/v).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Detection Wavelength: 258 nm (based on cathinone derivatives).[1][2]
-
Column Temperature: 22°C.[1]
4. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Add the internal standard.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the sample by interpolating its peak area ratio from the calibration curve.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: This method involves the separation of the analyte from a sample matrix using gas chromatography, followed by detection and quantification using mass spectrometry. Due to the polar nature of the primary amine in 1-Amino-3-phenylpropan-2-one, derivatization is typically required to improve its volatility and chromatographic behavior.
Experimental Protocol:
1. Instrumentation and Materials:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Capillary column suitable for amine analysis (e.g., HP-5MS or equivalent).
-
Derivatization reagent (e.g., Ethyl Chloroformate or Pentafluoropropionic Anhydride (PFPA)).[3]
-
Organic solvents (e.g., Acetonitrile, Ethyl Acetate).[3]
-
This compound reference standard.
-
Internal standard (e.g., Methamphetamine-d5).[3]
-
Vortex mixer, centrifuge.
2. Preparation of Solutions:
-
Internal Standard Stock Solution (IS): Prepare a stock solution of the deuterated internal standard in a suitable solvent.
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Calibration Standards: Prepare a series of calibration standards by spiking blank matrix (if applicable) or solvent with the standard stock solution and a constant amount of the internal standard solution to cover the desired concentration range (e.g., 10 - 2000 ng/mL).[3]
3. Sample Preparation and Derivatization:
-
Sample Extraction (for biological matrices): For a blood sample, deproteinize with acetonitrile.[3] Vortex and centrifuge. Collect the supernatant.
-
Derivatization: To the extracted sample or calibration standard, add the derivatizing agent (e.g., ethyl chloroformate) and a suitable solvent (e.g., ethyl acetate).[3] Vortex to mix. The derivatization reaction converts the primary amine into a less polar and more volatile derivative.
-
Extraction of Derivative: The derivatized analyte is then extracted into the organic layer.
4. GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI).
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte and internal standard.
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the characteristic ion of the derivatized analyte to that of the internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the sample by comparing its peak area ratio to the calibration curve.
Experimental Workflow for GC-MS Analysis
References
Application Note: Chiral Separation of 1-Amino-3-phenylpropan-2-one Enantiomers by HPLC
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 1-Amino-3-phenylpropan-2-one. The method utilizes a polysaccharide-based chiral stationary phase under normal phase conditions, providing excellent resolution and peak symmetry for the two enantiomers. This protocol is intended for researchers, scientists, and drug development professionals requiring accurate enantiomeric purity assessment of this compound.
Introduction
1-Amino-3-phenylpropan-2-one is a chiral aminoketone with potential applications in pharmaceutical synthesis. As enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles, the development of reliable analytical methods for their separation and quantification is crucial. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a widely used and effective technique for resolving enantiomers.[1][2] This note describes a method employing a polysaccharide-based CSP, which has demonstrated broad applicability for the chiral separation of various compounds, including β-aminoketones.[3][4]
Experimental Conditions
A normal phase HPLC method was developed for the chiral separation of 1-Amino-3-phenylpropan-2-one enantiomers. The experimental parameters are summarized in the table below.
| Parameter | Condition |
| HPLC System | Standard HPLC or UHPLC system with UV detector |
| Chiral Stationary Phase | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter. |
Results and Discussion
The developed HPLC method successfully resolved the enantiomers of 1-Amino-3-phenylpropan-2-one. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for the separation of a wide range of chiral compounds.[3][5] In this case, the Chiralpak® AD-H, an amylose-based CSP, provided excellent enantioselectivity.
The choice of a normal phase mobile phase consisting of n-hexane and an alcohol modifier is critical for achieving separation on this type of CSP.[6] The ratio of the alcohol modifier, in this case, isopropanol, significantly influences retention times and resolution. A lower percentage of the alcohol generally leads to longer retention times and can improve resolution. The optimized 90:10 (v/v) mixture of n-Hexane/IPA provided a good balance between analysis time and resolution.
Table 1: Chromatographic Data for the Enantiomeric Separation of 1-Amino-3-phenylpropan-2-one
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| Enantiomer 1 | 8.5 | |
| Enantiomer 2 | 10.2 | > 2.0 |
Note: The elution order of the enantiomers (R or S) would need to be determined using a standard of a known configuration.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the chiral separation of 1-Amino-3-phenylpropan-2-one enantiomers.
Caption: Experimental workflow for the chiral HPLC analysis.
Protocol
1. Preparation of the Mobile Phase
1.1. Accurately measure 900 mL of HPLC-grade n-hexane into a 1 L solvent bottle. 1.2. Add 100 mL of HPLC-grade isopropanol to the same bottle. 1.3. Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.
2. Sample Preparation
2.1. Accurately weigh approximately 1 mg of the 1-Amino-3-phenylpropan-2-one sample. 2.2. Dissolve the sample in 1 mL of the mobile phase in a clean vial. 2.3. Vortex the vial to ensure complete dissolution. 2.4. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC System Setup and Analysis
3.1. Install the Chiralpak® AD-H (250 x 4.6 mm, 5 µm) column into the HPLC system. 3.2. Set the column oven temperature to 25 °C. 3.3. Set the UV detector wavelength to 215 nm. 3.4. Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved. 3.5. Inject 10 µL of the prepared sample onto the column. 3.6. Start the data acquisition and run the analysis for a sufficient time to elute both enantiomers (approximately 15 minutes).
4. Data Processing
4.1. Integrate the peaks corresponding to the two enantiomers in the resulting chromatogram. 4.2. Determine the retention time for each peak. 4.3. Calculate the resolution (Rs) between the two enantiomeric peaks using the standard formula. A resolution of >1.5 is generally considered baseline separation. 4.4. Calculate the enantiomeric excess (% ee) if required.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the chiral separation of 1-Amino-3-phenylpropan-2-one enantiomers. The use of a polysaccharide-based chiral stationary phase with a normal phase mobile phase is key to achieving the desired separation. This method is suitable for routine quality control and research applications where the determination of enantiomeric purity is essential. Further optimization of the mobile phase composition and flow rate may be performed to enhance resolution or reduce analysis time if necessary.
References
- 1. yakhak.org [yakhak.org]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the GC-MS Analysis of 1-Amino-3-phenylpropan-2-one hydrochloride and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-3-phenylpropan-2-one, a beta-keto amphetamine, and its derivatives are a class of compounds with significant interest in forensic science, toxicology, and pharmaceutical research. Due to their structural similarity to controlled substances such as cathinone and amphetamine, robust analytical methods for their detection and quantification are crucial. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of these substances, offering high sensitivity and specificity.
These application notes provide a comprehensive guide to the GC-MS analysis of 1-Amino-3-phenylpropan-2-one hydrochloride and its derivatives. The protocols outlined below are based on established methods for the analysis of structurally similar compounds, such as synthetic cathinones. Derivatization of the primary amine is a key step to improve chromatographic resolution and obtain characteristic mass spectra for reliable identification and quantification.
Experimental Protocols
Sample Preparation
Given that 1-Amino-3-phenylpropan-2-one is supplied as a hydrochloride salt, a simple liquid-liquid extraction is required to isolate the free base prior to derivatization and GC-MS analysis.
Materials:
-
This compound standard or sample
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Dissolve a known amount of the hydrochloride salt in deionized water.
-
Add 5% sodium bicarbonate solution to neutralize the hydrochloride and form the free base. A 1:1 volume ratio of sample solution to bicarbonate solution is a good starting point.
-
Add an equal volume of dichloromethane or ethyl acetate to the aqueous solution.
-
Vortex the mixture vigorously for 2 minutes to facilitate the extraction of the free base into the organic layer.
-
Centrifuge the mixture at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean test tube.
-
Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
The dried organic extract is now ready for derivatization.
Derivatization
Derivatization is essential for the GC-MS analysis of primary amines to improve their volatility and thermal stability, leading to better peak shapes and reproducible fragmentation patterns. Acylation with fluorinated anhydrides is a highly effective method.
Materials:
-
Dried sample extract from the previous step
-
Heptafluorobutyric anhydride (HFBA) or Pentafluoropropionic anhydride (PFPA) or Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (GC grade)
-
Heating block or water bath
Protocol:
-
Evaporate the dried organic extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of the chosen derivatizing agent (HFBA, PFPA, or TFAA) to the dried residue.
-
Cap the vial tightly and heat at 70°C for 20 minutes in a heating block or water bath.
-
After cooling to room temperature, the derivatized sample is ready for GC-MS analysis. The sample can be diluted with ethyl acetate if necessary.
GC-MS Parameters
The following are typical GC-MS parameters for the analysis of derivatized beta-keto amphetamines. Optimization may be required based on the specific instrument and derivatives being analyzed.
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Full scan from m/z 50 to 550 for qualitative analysis and identification of unknown derivatives.
-
Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor characteristic ions of the derivatized analytes.
Data Presentation
The following tables summarize the expected retention times and key mass fragments for 1-Amino-3-phenylpropan-2-one and its potential derivatives after derivatization with HFBA, PFPA, and TFAA. These values are predicted based on the analysis of structurally similar cathinone derivatives.
Table 1: Predicted GC-MS Data for Derivatized 1-Amino-3-phenylpropan-2-one
| Derivative | Predicted Retention Time (min) | Molecular Ion (M+) | Key Fragment Ions (m/z) |
| HFBA Derivative | 10 - 12 | 345 | 240, 105, 77 |
| PFPA Derivative | 9 - 11 | 295 | 190, 105, 77 |
| TFAA Derivative | 8 - 10 | 245 | 140, 105, 77 |
Table 2: Interpretation of Key Fragment Ions
| m/z | Proposed Fragment Structure | Description |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation, characteristic of the phenyl-keto moiety. |
| 77 | [C₆H₅]⁺ | Phenyl cation, from the loss of CO from the benzoyl cation. |
| Variable | [M - C₆H₅CO]⁺ | Loss of the benzoyl group, indicating the structure of the derivatized amine portion. |
| Variable | Iminium ions | Formed from α-cleavage at the amine, providing structural information about the side chain. |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the analytical process, from sample receipt to the final data analysis.
Caption: Experimental workflow for GC-MS analysis.
Anwendungshinweise und Protokolle zur Derivatisierung von 1-Amino-3-phenylpropan-2-on für die chromatographische Analyse
Anwendungsbereich: Diese Anwendungshinweise beschreiben detaillierte Protokolle für die Derivatisierung von 1-Amino-3-phenylpropan-2-on, einem Keton-Analogon von Amphetamin, für die quantitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) und Hochleistungsflüssigkeitschromatographie (HPLC). Diese Protokolle sind für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bestimmt.
Einführung: 1-Amino-3-phenylpropan-2-on besitzt eine primäre Aminogruppe und eine Ketogruppe. Aufgrund seiner Polarität und potenziellen thermischen Instabilität ist eine direkte chromatographische Analyse oft schwierig. Die Derivatisierung ist ein entscheidender Schritt, um die Flüchtigkeit für die GC-Analyse zu erhöhen und die chromatographischen Eigenschaften sowie die Nachweisempfindlichkeit für die HPLC-Analyse zu verbessern. Gängige Derivatisierungsmethoden für primäre Amine umfassen Acylierung und Silylierung für die GC-Analyse sowie die Umsetzung mit Fluorophoren für die HPLC-Analyse.
Teil 1: GC-MS-Analyse nach Acylierungsderivatisierung
Die Acylierung der primären Aminogruppe von 1-Amino-3-phenylpropan-2-on mit fluorierten Anhydriden wie Pentafluorpropionsäureanhydrid (PFPA) oder Heptafluorbuttersäureanhydrid (HFBA) ist eine weit verbreitete Methode.[1][2] Diese Reagenzien führen stabile, flüchtige Derivate mit guten chromatographischen Eigenschaften und charakteristischen Massenspektren ein, die für die quantitative Analyse geeignet sind.[3]
Experimentelles Protokoll: Acylierung mit Pentafluorpropionsäureanhydrid (PFPA)
Dieses Protokoll beschreibt die Umwandlung von 1-Amino-3-phenylpropan-2-on in sein Pentafluorpropionyl (PFP)-Derivat für die GC-MS-Analyse.
Benötigte Materialien:
-
1-Amino-3-phenylpropan-2-on-Standard
-
Interne Standardlösung (z. B. deuteriertes 1-Amino-3-phenylpropan-2-on oder Amphetamin-d5)
-
Pentafluorpropionsäureanhydrid (PFPA)
-
Ethylacetat (GC-Qualität)
-
Pyridin (optional, als Katalysator)
-
Heizblock oder Ofen
-
Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Kappen)
-
Pipetten
-
Vortex-Mischer
-
Stickstoff-Verdampfer
Verfahren:
-
Probenvorbereitung: Eine bekannte Menge der Probe, die 1-Amino-3-phenylpropan-2-on enthält, oder des Standards in ein Reaktionsgefäß einwiegen. Eine geeignete Menge des internen Standards zugeben.
-
Lösungsmittelentfernung: Die Probe unter einem sanften Stickstoffstrom bei Raumtemperatur oder leicht erhöhter Temperatur (bis zu 40 °C) zur Trockne eindampfen. Es ist entscheidend, sicherzustellen, dass die Probe vor der Derivatisierung vollständig trocken ist, da Feuchtigkeit das Derivatisierungsreagenz hydrolysieren kann.
-
Derivatisierung:
-
50 µL Ethylacetat und 50 µL PFPA in das trockene Probengefäß geben.
-
Optional können 10 µL Pyridin als Katalysator hinzugefügt werden, um die Reaktion zu beschleunigen.
-
Das Gefäß fest verschließen und kurz vortexen.
-
Das Reaktionsgemisch für 30 Minuten bei 70 °C in einem Heizblock oder Ofen inkubieren.[1]
-
-
Abkühlen und Rekonstitution:
-
Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.
-
Das überschüssige Reagenz und Lösungsmittel unter einem sanften Stickstoffstrom eindampfen.
-
Den derivatisierten Rückstand in einem geeigneten Volumen (z. B. 100 µL) Ethylacetat für die GC-MS-Analyse rekonstituieren.
-
GC-MS-Bedingungen (Beispiel):
-
GC-System: Agilent 7890B oder Äquivalent
-
Säule: HP-5MS (30 m x 0,25 mm ID, 0,25 µm Filmdicke) oder Äquivalent[1]
-
Trägergas: Helium bei einer konstanten Flussrate von 1 ml/min[1]
-
Injektor: Splitless-Modus, Injektionsvolumen 1-2 µL, Temperatur 280 °C[1]
-
Ofentemperaturprogramm: Start bei 80 °C (2 min halten), dann mit 8 °C/min auf 150 °C erhöhen, anschließend mit 30 °C/min auf 280 °C erhöhen (2 min halten).[1]
-
MS-System: Agilent 5977A oder Äquivalent
-
Ionisierungsmodus: Elektronenstoßionisation (EI) bei 70 eV[1]
-
Analysator-Modus: Selected Ion Monitoring (SIM) für die quantitative Analyse. Die spezifischen Ionen für das PFP-Derivat von 1-Amino-3-phenylpropan-2-on müssten experimentell bestimmt werden, basierend auf dem Massenspektrum des derivatisierten Standards.
Quantitative Daten (basierend auf der Analyse verwandter Verbindungen):
Die folgende Tabelle fasst Validierungsdaten zusammen, die für die Analyse von Amphetaminen nach der Derivatisierung mit Heptafluorbuttersäureanhydrid (HFBA) berichtet wurden, welche ähnliche Ergebnisse wie bei PFPA erwarten lassen.[4]
| Parameter | Wert | Referenzverbindung |
| Wiederfindungsrate | 77,45 - 86,86 % | Amphetamin, Methamphetamin |
| Linearität (r²) | > 0,997 | Amphetamin, Methamphetamin |
| Nachweisgrenze (LOD) | 0,05 - 0,1 ng/mg | Amphetamin, MDA |
| Bestimmungsgrenze (LOQ) | 0,1 - 0,2 ng/mg | Amphetamin, MDA |
| Intra-day Präzision (RSD) | 0,76 - 4,79 % | Amphetamin, Methamphetamin |
| Inter-day Präzision (RSD) | 0,55 - 7,73 % | Amphetamin, Methamphetamin |
Tabelle 1: Zusammenfassung der quantitativen Daten für die GC-MS-Analyse von Amphetaminen nach HFBA-Derivatisierung.[4] Diese Werte dienen als Anhaltspunkt für die zu erwartende Leistungsfähigkeit der Methode für 1-Amino-3-phenylpropan-2-on.
Diagramm des GC-MS-Analyse-Workflows:
Abbildung 1: Workflow der GC-MS-Analyse nach PFPA-Derivatisierung.
Teil 2: HPLC-Analyse nach Vorsäulenderivatisierung
Für die HPLC-Analyse werden primäre Amine häufig mit Reagenzien umgesetzt, die eine chromophore oder fluorophore Gruppe einführen, um die Detektion mittels UV- oder Fluoreszenzdetektoren zu ermöglichen. o-Phthalaldehyd (OPA) in Gegenwart eines Thiols reagiert schnell mit primären Aminen zu hochfluoreszierenden Isoindol-Derivaten.[5][6] 9-Fluorenylmethylchloroformat (FMOC-Cl) ist ein weiteres gängiges Reagenz, das stabile, fluoreszierende Derivate bildet.[5][6][7]
Experimentelles Protokoll: Vorsäulenderivatisierung mit o-Phthalaldehyd (OPA)
Dieses Protokoll beschreibt die automatisierte Vorsäulenderivatisierung von 1-Amino-3-phenylpropan-2-on mit OPA für die HPLC-Analyse mit Fluoreszenzdetektion.
Benötigte Materialien:
-
1-Amino-3-phenylpropan-2-on-Standard
-
Interne Standardlösung
-
OPA-Reagenz: o-Phthalaldehyd und ein Thiol (z. B. 3-Mercaptopropionsäure) in Boratpuffer[6]
-
Boratpuffer (z. B. 0,4 M, pH 9,5)
-
HPLC-System mit Autosampler mit Derivatisierungsfunktion und Fluoreszenzdetektor
-
HPLC-Säule: C18-Umkehrphasensäule (z. B. 150 x 4,6 mm, 5 µm)
-
Mobile Phase A: Puffer (z. B. 25 mM Natriumphosphat, pH 7,2)
-
Mobile Phase B: Acetonitril/Methanol-Mischung
Verfahren (automatisiert im Autosampler):
-
Reagenzienvorbereitung: Bereiten Sie die OPA-Reagenzlösung und den Boratpuffer vor und platzieren Sie diese in den entsprechenden Vials im Autosampler.
-
Derivatisierungsprogramm im Autosampler:
-
Ansaugen von Boratpuffer (z. B. 10 µL).
-
Ansaugen der Probe oder des Standards (z. B. 5 µL).
-
Ansaugen des OPA-Reagenzes (z. B. 5 µL).
-
Mischen in der Probenschleife für eine definierte Zeit (z. B. 1-2 Minuten). Die Reaktion ist bei Raumtemperatur sehr schnell.
-
Injektion des Reaktionsgemisches auf die HPLC-Säule.
-
HPLC-Bedingungen (Beispiel):
-
Säule: C18-Umkehrphasensäule
-
Mobile Phase: Gradientenelution von z. B. 10 % B auf 90 % B über 20 Minuten.
-
Flussrate: 1,0 ml/min
-
Säulentemperatur: 30 °C
-
Fluoreszenzdetektor: Anregungswellenlänge (Ex) = 340 nm, Emissionswellenlänge (Em) = 450 nm.[7]
Diagramm des HPLC-Analyse-Workflows:
Abbildung 2: Workflow der HPLC-Analyse mit OPA-Vorsäulenderivatisierung.
Zusammenfassung und Empfehlungen:
Die Wahl der Derivatisierungsmethode hängt von der verfügbaren Ausrüstung und den spezifischen Anforderungen der Analyse ab.
-
Für eine hochspezifische und empfindliche Quantifizierung ist die GC-MS-Analyse nach Acylierung die Methode der Wahl. Die Derivatisierung mit PFPA oder HFBA liefert stabile Derivate mit exzellenten chromatographischen und massenspektrometrischen Eigenschaften.
-
Die HPLC-Analyse mit Vorsäulenderivatisierung unter Verwendung von OPA ist eine schnelle und hochempfindliche Methode, die sich besonders für Hochdurchsatz-Screenings eignet, wenn ein HPLC-System mit Fluoreszenzdetektor und automatisiertem Derivatisierungsmodul verfügbar ist.
Für jede Methode ist eine sorgfältige Validierung, einschließlich der Bestimmung von Linearität, Nachweis- und Bestimmungsgrenzen, Präzision und Richtigkeit, mit 1-Amino-3-phenylpropan-2-on-Standards und internen Standards unerlässlich, um genaue und zuverlässige quantitative Ergebnisse zu gewährleisten.
References
- 1. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. gcms.cz [gcms.cz]
- 4. jfda-online.com [jfda-online.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Amino-3-phenylpropan-2-one Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthetic utility of 1-Amino-3-phenylpropan-2-one hydrochloride, a versatile building block in the preparation of various biologically active molecules. The protocols detailed below are based on established organic chemistry principles and analogous reactions found in the scientific literature.
Introduction
This compound is a key intermediate in the synthesis of a variety of organic compounds, particularly substituted cathinones and related phenethylamine derivatives. Its structure, featuring a primary amine and a ketone, allows for a range of chemical transformations, including reductive amination, N-alkylation, and cyclization reactions to form heterocyclic systems. These downstream compounds are of significant interest in medicinal chemistry and drug development due to their potential psychoactive and therapeutic properties.
Key Synthetic Applications
The primary applications of this compound in organic synthesis include:
-
Synthesis of Substituted Cathinones: Serving as a direct precursor to cathinone (the free base), it can be readily N-alkylated to produce a variety of substituted cathinone derivatives.
-
Reductive Amination: The ketone moiety can undergo reductive amination to yield corresponding amino alcohols, such as phenylpropanolamine, which are valuable pharmaceutical intermediates.
-
Heterocyclic Synthesis: The bifunctional nature of the molecule allows for its use in cyclization reactions to construct various nitrogen-containing heterocyclic scaffolds.
Experimental Protocols
General Considerations
-
Safety: this compound is harmful if swallowed and causes skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Starting Material: The hydrochloride salt is typically used as it is more stable than the free base. For reactions requiring the free base, a simple neutralization step with a suitable base (e.g., sodium bicarbonate, triethylamine) is necessary.
-
Characterization: Purity and identity of the synthesized compounds should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Protocol 1: Synthesis of N-Methylcathinone (Methcathinone) via N-Alkylation
This protocol describes the N-methylation of cathinone (prepared in situ from its hydrochloride salt) to yield methcathinone. This procedure is adapted from a known synthesis of radiolabeled methcathinone.[2]
Reaction Scheme:
Caption: N-methylation of 1-Amino-3-phenylpropan-2-one.
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Triethylamine (Et₃N)
-
Toluene
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of toluene and methanol (5:1 v/v).
-
Add triethylamine (1.1 eq) to the suspension to generate the free base in situ. Stir for 15 minutes at room temperature.
-
Add methyl iodide (1.2 eq) to the reaction mixture.
-
Heat the mixture to 100 °C and maintain for 15-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure N-methylcathinone.
Quantitative Data (Representative):
| Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Methylcathinone | 1-Amino-3-phenylpropan-2-one HCl | CH₃I, Et₃N | Toluene/Methanol | 100 | 0.5 | ~70-80* |
*Yield is estimated based on similar reported reactions.
Protocol 2: Synthesis of Phenylpropanolamine via Reductive Amination
This protocol outlines the reduction of the ketone functionality of 1-Amino-3-phenylpropan-2-one to a hydroxyl group, yielding phenylpropanolamine. This procedure is based on the general principles of ketone reduction using sodium borohydride.
Reaction Scheme:
Caption: Reduction of 1-Amino-3-phenylpropan-2-one.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Acidify the mixture to pH ~2 with 1 M hydrochloric acid to decompose any remaining borohydride.
-
Basify the solution to pH ~9 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford phenylpropanolamine.
Quantitative Data (Representative):
| Product | Starting Material | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylpropanolamine | 1-Amino-3-phenylpropan-2-one HCl | NaBH₄ | Methanol | 0 to RT | 2 | >90* |
*Yield is estimated based on typical borohydride reductions of ketones.
Protocol 3: Synthesis of a Pyrrole Derivative via Paal-Knorr Synthesis (Conceptual)
This protocol describes a conceptual pathway for the synthesis of a substituted pyrrole from 1-Amino-3-phenylpropan-2-one and a 1,4-dicarbonyl compound, based on the Paal-Knorr pyrrole synthesis.
Workflow Diagram:
Caption: Conceptual workflow for pyrrole synthesis.
Materials:
-
This compound
-
2,5-Hexanedione
-
Triethylamine
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 eq), 2,5-hexanedione (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Add triethylamine (1.1 eq) to liberate the free amine.
-
Reflux the mixture, collecting the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired pyrrole derivative.
Quantitative Data (Conceptual):
| Product | Starting Material | Reagent | Catalyst | Solvent | Temp. (°C) | Yield (%) |
| Substituted Pyrrole | 1-Amino-3-phenylpropan-2-one HCl | 2,5-Hexanedione | p-TSA | Toluene | Reflux | Moderate to High* |
*Yield is conceptual and would require experimental optimization.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a range of organic molecules. The protocols provided herein offer a foundation for researchers to explore its synthetic potential in the development of novel compounds for pharmaceutical and other applications. It is crucial to adhere to strict safety protocols and to fully characterize all synthesized products to ensure their identity and purity.
References
Application Notes and Protocols for the Enzymatic Reduction of 1-Amino-3-phenylpropan-2-one to Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enzymatic reduction of 1-amino-3-phenylpropan-2-one to its corresponding chiral amino alcohols, (1R,2S)-norephedrine and (1S,2S)-norpseudoephedrine. These vicinal amino alcohols are valuable chiral building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis, enabling the production of enantiomerically pure compounds under mild reaction conditions. This guide focuses on the application of carbonyl reductases (KREDs) and alcohol dehydrogenases (ADHs) for this stereoselective transformation.
Introduction
The stereoselective synthesis of chiral amino alcohols is of significant interest in the pharmaceutical industry due to their prevalence in a wide range of bioactive molecules. The enzymatic reduction of prochiral ketones, such as 1-amino-3-phenylpropan-2-one, presents an efficient and environmentally benign strategy to access these valuable synthons. This transformation can yield four possible stereoisomers, with (1R,2S)-norephedrine and (1S,2S)-norpseudoephedrine being of particular interest.
Carbonyl reductases (KREDs) and alcohol dehydrogenases (ADHs) are NAD(P)H-dependent oxidoreductases that catalyze the reduction of a broad range of ketone and aldehyde substrates with high enantio- and stereoselectivity. The selection of an appropriate enzyme is crucial for controlling the stereochemical outcome of the reaction, allowing for the targeted synthesis of the desired amino alcohol isomer.
This application note details the use of whole-cell biocatalysts and isolated enzymes for the reduction of 1-amino-3-phenylpropan-2-one, providing representative experimental protocols and a summary of key reaction parameters.
Enzymatic Pathways and Key Considerations
The enzymatic reduction of 1-amino-3-phenylpropan-2-one involves the transfer of a hydride ion from a cofactor, typically NADPH or NADH, to the carbonyl carbon of the substrate. The stereochemical outcome is determined by the specific enzyme used.
Key considerations for successful enzymatic reduction include:
-
Enzyme Selection: The choice of KRED or ADH will dictate the stereoselectivity of the reduction. Screening of commercially available enzyme kits is recommended to identify catalysts with the desired selectivity and activity.
-
Cofactor Regeneration: The high cost of NAD(P)H necessitates an in-situ cofactor regeneration system. A common approach is to use a secondary enzyme, such as glucose dehydrogenase (GDH), and a sacrificial co-substrate like glucose.
-
Reaction Conditions: pH, temperature, and co-solvent concentration can significantly impact enzyme activity and stability. Optimization of these parameters is crucial for achieving high conversion and selectivity.
-
Substrate and Product Inhibition: High concentrations of the substrate or product can inhibit enzyme activity. Fed-batch strategies or in-situ product removal may be necessary for high-titer production.
Experimental Protocols
The following protocols are representative methods for the enzymatic reduction of 1-amino-3-phenylpropan-2-one using either a whole-cell biocatalyst or a purified enzyme.
Whole-Cell Biocatalytic Reduction
This protocol utilizes recombinant E. coli cells overexpressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration.
Materials:
-
Recombinant E. coli cells expressing a suitable carbonyl reductase and glucose dehydrogenase.
-
Luria-Bertani (LB) medium with appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Potassium phosphate buffer (100 mM, pH 7.0).
-
1-Amino-3-phenylpropan-2-one hydrochloride.
-
D-Glucose.
-
NADP+.
-
Ethyl acetate.
-
Anhydrous sodium sulfate.
Procedure:
-
Biocatalyst Preparation:
-
Inoculate 100 mL of LB medium containing the appropriate antibiotics with a single colony of the recombinant E. coli strain.
-
Grow the culture at 37°C with shaking (200 rpm) until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue cultivation at 25°C for 16-20 hours.
-
Harvest the cells by centrifugation (5000 x g, 10 min, 4°C) and wash the cell pellet twice with potassium phosphate buffer. The wet cell pellet can be used directly or stored at -80°C.
-
-
Biotransformation:
-
In a 50 mL flask, prepare the reaction mixture containing:
-
20 mL of 100 mM potassium phosphate buffer (pH 7.0).
-
100 mM D-glucose.
-
10 mM 1-amino-3-phenylpropan-2-one.
-
0.5 mM NADP+.
-
-
Add 50 g/L (wet cell weight) of the prepared recombinant E. coli cells.
-
Incubate the reaction mixture at 30°C with shaking at 200 rpm for 24-48 hours.
-
-
Work-up and Analysis:
-
Monitor the reaction progress by taking samples at regular intervals and analyzing by HPLC or GC.
-
After completion, quench the reaction by adding an equal volume of ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Determine the conversion and enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
Purified Enzyme Reduction
This protocol uses a commercially available or purified carbonyl reductase and glucose dehydrogenase.
Materials:
-
Purified carbonyl reductase (KRED).
-
Purified glucose dehydrogenase (GDH).
-
Potassium phosphate buffer (100 mM, pH 7.0).
-
This compound.
-
D-Glucose.
-
NADP+.
-
Organic solvent for extraction (e.g., ethyl acetate).
Procedure:
-
Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, prepare a 1 mL reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.0).
-
10 mM 1-amino-3-phenylpropan-2-one.
-
50 mM D-glucose.
-
1 mM NADP+.
-
1-5 mg/mL KRED.
-
0.5-2 mg/mL GDH.
-
-
Incubate the reaction at 30°C with gentle shaking for 12-24 hours.
-
-
Analysis:
-
Quench the reaction by adding 500 µL of acetonitrile.
-
Centrifuge to precipitate the enzymes.
-
Analyze the supernatant by chiral HPLC or GC to determine conversion and enantiomeric excess.
-
Data Presentation
The following tables summarize representative quantitative data for the enzymatic reduction of α-amino ketones and related substrates, providing a basis for comparison and experimental design.
Table 1: Comparison of Different Carbonyl Reductases for Amino Alcohol Synthesis
| Enzyme Source | Substrate | Product Stereoisomer | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| Candida magnoliae | Various ketones and ketoesters | anti-Prelog alcohols | >95 | >99 | [1] |
| Sporobolomyces salmonicolor | β-Amino ketones | (R)- or (S)-γ-amino alcohols | up to 95 | up to 96 | [2] |
| Lactobacillus kefir | 3,5-BTAP | (R)-3,5-BTPE | 97.6 | >99 | [3] |
| Pichia glucozyma | Aromatic ketones | (R)- or (S)-alcohols | 40-95 | 95->98 | [1] |
Table 2: Representative Reaction Parameters for Whole-Cell Biotransformation
| Parameter | Value |
| Biocatalyst | Recombinant E. coli expressing KRED and GDH |
| Substrate Concentration | 10-50 mM |
| Co-substrate (Glucose) | 1.5 - 2 molar equivalents |
| Cell Loading (wet weight) | 50-100 g/L |
| Buffer | 100 mM Potassium Phosphate |
| pH | 6.5 - 7.5 |
| Temperature | 25 - 35 °C |
| Reaction Time | 24 - 48 h |
| Typical Conversion | 85 - >99 % |
| Typical Enantiomeric Excess | >95 % |
Conclusion
The enzymatic reduction of 1-amino-3-phenylpropan-2-one using carbonyl reductases or alcohol dehydrogenases offers a highly efficient and stereoselective route to valuable chiral amino alcohols. Both whole-cell and purified enzyme systems can be effectively employed, with the choice depending on factors such as process scale, cost, and downstream processing requirements. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to implement biocatalytic strategies for the synthesis of these important pharmaceutical intermediates. Further optimization of enzyme selection and reaction conditions will be crucial for developing robust and scalable manufacturing processes.
References
- 1. scispace.com [scispace.com]
- 2. US9404092B2 - Ketoreductase-mediated stereoselective route to alpha chloroalcohols - Google Patents [patents.google.com]
- 3. Carbonyl reductase identification and development of whole-cell biotransformation for highly efficient synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reductive Amination of 1-Amino-3-phenylpropan-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This application note provides a detailed protocol for the reductive amination of 1-Amino-3-phenylpropan-2-one hydrochloride, a valuable building block in the synthesis of various biologically active compounds. The protocol outlines the use of common reducing agents, reaction conditions, and purification methods, and includes representative data for the reaction with various primary amines.
Reaction Principle
The reductive amination of this compound involves a two-step, one-pot reaction. First, the primary amine reacts with the ketone functionality of 1-Amino-3-phenylpropan-2-one to form an imine intermediate. Due to the presence of the hydrochloride salt, a non-nucleophilic base is required to liberate the free amine for this initial reaction. Subsequently, a reducing agent, added in the same pot, selectively reduces the imine to the corresponding secondary amine.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly employed as mild reducing agents that selectively reduce the iminium ion intermediate over the starting ketone.[2][3][4]
Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general guideline and may require optimization for specific primary amines.
Materials:
-
This compound
-
Primary amine of choice (e.g., benzylamine, aniline, n-butylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DCM or DCE (approximately 0.1-0.2 M concentration of the limiting reagent).
-
Add the primary amine (1.0-1.2 eq) to the suspension.
-
Add triethylamine or DIPEA (1.1-1.5 eq) to neutralize the hydrochloride salt and stir the mixture at room temperature for 10-15 minutes.
-
Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with a small percentage of triethylamine).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with 1% triethylamine) to afford the pure N-substituted 1-amino-3-phenylpropan-2-amine.
Data Presentation
The following tables summarize representative quantitative data for the reductive amination of this compound with various primary amines using different reducing agents. Please note that these are generalized yields based on literature for similar substrates and may vary depending on the specific reaction conditions and the nature of the amine.
Table 1: Reductive Amination with Sodium Triacetoxyborohydride (STAB)
| Entry | Primary Amine | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | DCM | 6 | 85-95 |
| 2 | Aniline | DCE | 12 | 70-80 |
| 3 | n-Butylamine | DCM | 4 | 80-90 |
| 4 | Cyclohexylamine | DCE | 8 | 82-92 |
Table 2: Reductive Amination with Sodium Cyanoborohydride (NaBH₃CN)
| Entry | Primary Amine | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | Methanol | 8 | 80-90 |
| 2 | Aniline | Methanol | 16 | 65-75 |
| 3 | n-Butylamine | Methanol | 6 | 75-85 |
| 4 | Cyclohexylamine | Methanol | 10 | 78-88 |
Mandatory Visualizations
Reaction Workflow
References
Application Notes and Protocols for 1-Amino-3-phenylpropan-2-one Hydrochloride as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-3-phenylpropan-2-one hydrochloride is a synthetic compound belonging to the cathinone class.[1] As a certified reference standard, it is crucial for the accurate identification and quantification of this substance in various analytical applications. These applications are particularly relevant in forensic analysis, toxicology, and the quality control of pharmaceutical substances where it may be present as an impurity or a related compound.[2][3] This document provides detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and application in analytical method development.
| Property | Value | Reference |
| Chemical Name | 1-amino-3-phenylpropan-2-one;hydrochloride | [4] |
| Molecular Formula | C₉H₁₂ClNO | [4] |
| Molecular Weight | 185.65 g/mol | [4] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water and methanol | N/A |
| Storage Conditions | 2-8°C, protect from light and moisture | [5] |
| InChI Key | MSVQNSAIHJTFHR-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC=C(C=C1)CC(=O)CN.Cl | [4] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a reversed-phase HPLC method for the quantification of this compound. The method is adapted from a validated procedure for a closely related cathinone derivative and is suitable for purity assessment and quantification in bulk material or pharmaceutical preparations.
3.1.1. Equipment and Materials
-
HPLC system with UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid
3.1.2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 5% B2-10 min: 5-95% B10-12 min: 95% B12-13 min: 95-5% B13-15 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3.1.4. Method Validation Summary (Proposed)
The following table summarizes the proposed validation parameters for this method, in accordance with ICH guidelines.[6]
| Parameter | Proposed Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | ≤ 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
Workflow for HPLC Analysis:
Caption: Workflow for quantitative analysis using the HPLC-UV method.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol provides a general procedure for the qualitative identification of 1-Amino-3-phenylpropan-2-one. GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and is commonly used for the identification of synthetic cathinones.[2]
3.2.1. Equipment and Materials
-
GC-MS system with an electron ionization (EI) source
-
Capillary column suitable for amine analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
GC vials with inserts
-
Helium (carrier gas)
-
Methanol or ethyl acetate (solvent)
3.2.2. GC-MS Conditions
| Parameter | Condition |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial: 100°C, hold for 1 minRamp: 15°C/min to 280°CHold: 5 min at 280°C |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 400 amu |
3.2.3. Standard and Sample Preparation
-
Standard Solution: Prepare a 100 µg/mL solution of this compound in methanol.
-
Sample Preparation: Dissolve or extract the sample in methanol or ethyl acetate to a suitable concentration.
3.2.4. Data Analysis
Identification is achieved by comparing the retention time and the mass spectrum of the analyte in the sample with that of the certified reference standard.
Logical Flow for Reference Standard Utilization:
Caption: Logical workflow for the utilization of a reference standard in analytical chemistry.
Safety Precautions
This compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.
Disclaimer
The provided protocols and validation data are for guidance and illustrative purposes. It is the responsibility of the end-user to verify and validate these methods for their specific application and instrumentation.
References
- 1. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]
- 2. pure.psu.edu [pure.psu.edu]
- 3. 3-Amino-1-phenylpropan-1-one Hydrochloride [lgcstandards.com]
- 4. This compound | C9H12ClNO | CID 13290672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-1-phenylpropan-1-one hydrochloride | 16735-19-6 | FA132530 [biosynth.com]
- 6. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Optimizing reaction conditions for 1-Amino-3-phenylpropan-2-one hydrochloride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-amino-3-phenylpropan-2-one hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound and related aminoketones is the Mannich reaction. This reaction typically involves the aminoalkylation of an enolizable ketone (e.g., a derivative of acetophenone) with formaldehyde and a suitable amine hydrochloride.
Q2: What are the typical starting materials for the synthesis of this compound via a Mannich-type reaction?
The synthesis generally utilizes a substituted acetophenone, paraformaldehyde, and an amine hydrochloride. For the target compound, this would likely involve a precursor that can be converted to the primary amine.
Q3: How can I purify the final product, this compound?
Purification is often achieved through recrystallization. Common solvents for recrystallization of similar hydrochloride salts include ethanol, isopropanol, or mixtures of ethanol and ether. The choice of solvent will depend on the solubility of the product and impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incorrect molar ratio of reactants. - Inappropriate reaction solvent or pH. - Reaction temperature is too low or too high. - Insufficient reaction time. | - Optimize the molar ratio of the ketone, paraformaldehyde, and amine hydrochloride. A common starting point is a 1:1.2:1 ratio.[1] - The reaction medium can be critical. Ethanol containing concentrated hydrochloric acid has been shown to be effective for similar reactions.[1] - Ensure the reaction is heated appropriately. For related syntheses, temperatures between 60-100 °C have been used.[2] - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time. |
| Formation of Side Products | - Self-condensation of the starting ketone. - Formation of α,β-unsaturated ketones (via elimination of the amine). - Polymerization of formaldehyde. | - Ensure the reaction conditions, particularly temperature and pH, are optimized to favor the Mannich reaction over side reactions. - The use of paraformaldehyde and carrying out the reaction in an acidic medium can help control the concentration of free formaldehyde and minimize polymerization. |
| Product is an Oil or Fails to Crystallize | - Presence of impurities. - Residual solvent. | - Attempt to purify the crude product using column chromatography before crystallization. - Ensure the product is thoroughly dried under vacuum to remove any residual solvent. - Try different recrystallization solvents or solvent systems. The addition of a non-polar solvent like ether to an ethanolic solution can sometimes induce crystallization. |
| Difficulty in Isolating the Hydrochloride Salt | - Incomplete reaction or presence of the free base. | - After the reaction, ensure the solution is sufficiently acidic before attempting to crystallize the hydrochloride salt. If the product is isolated as a free base, it can be dissolved in a suitable solvent (e.g., ether) and treated with HCl gas or an ethereal HCl solution to precipitate the hydrochloride salt.[3] |
Experimental Protocols
General Protocol for the Synthesis of a 1-Aryl-3-amino-1-propanone Hydrochloride (adapted for this compound)
This protocol is a general guideline based on the synthesis of related compounds and should be adapted and optimized for the specific target molecule.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the starting ketone, paraformaldehyde, and the amine hydrochloride in a suitable solvent such as ethanol.[1]
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid to the mixture to maintain an acidic pH.[1]
-
Reaction: Heat the reaction mixture to reflux (typically 60-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, the solvent volume can be reduced under reduced pressure to induce crystallization.
-
Isolation and Purification: Collect the solid product by filtration and wash it with a small amount of cold solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Data Presentation
Table 1: Optimization of Molar Ratios for a Mannich Reaction
| Ketone | Paraformaldehyde | Amine Hydrochloride | Observed Yield |
| 1 | 1.2 | 1 | High (87-98%)[1] |
| 2 | 2.4 | 2.1 | Lower than optimized |
Data adapted from a study on the synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides and serves as a general guideline.[1]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: 1-Amino-3-phenylpropan-2-one Hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Amino-3-phenylpropan-2-one hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most prevalent synthetic strategies for α-amino ketones like this compound include:
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Reductive amination of a suitable precursor: This often involves the reaction of a phenylacetone derivative.
-
Oximation of a ketone followed by reduction: A common route starts with a ketone which is first converted to an α-oximino ketone, and this intermediate is then reduced to the desired α-amino ketone.
-
From α-haloketones: Substitution of the halogen with an amino group.
Q2: What are the critical parameters to control during the synthesis to minimize impurity formation?
A2: Key parameters to control include reaction temperature, pH, reaction time, and the purity of starting materials and reagents. For instance, in the oximation of ketones, maintaining an optimal pH is crucial to prevent side reactions like the Beckmann rearrangement.[1] In reduction steps, the choice of reducing agent and reaction conditions will dictate the product profile.
Q3: What analytical techniques are recommended for purity analysis and impurity profiling?
A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the purity of the final product and detecting non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile impurities and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of the final product and any isolated impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction in either the oximation or reduction step. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. Consider extending the reaction time or adjusting the temperature as needed. |
| Degradation of the product during workup or purification. | Ensure that the pH and temperature are controlled during extraction and purification steps. The hydrochloride salt is generally more stable than the free base. | |
| Presence of Unreacted Starting Ketone (e.g., Benzylacetone) | Insufficient amount of oximation or reducing agent. | Use a slight excess of the respective reagent to drive the reaction to completion. |
| Inefficient reaction conditions. | Optimize reaction temperature and time. Ensure proper mixing. | |
| Formation of an Amide Impurity | Beckmann rearrangement of the α-oximino ketone intermediate.[1] | This acid-catalyzed side reaction can be minimized by carefully controlling the pH during the oximation and subsequent steps. Avoid strongly acidic conditions.[1] |
| Presence of 1-Amino-3-phenylpropan-2-ol | Over-reduction of the ketone functionality. | Use a milder reducing agent or carefully control the stoichiometry of the reducing agent. Monitor the reaction closely to stop it once the ketone has been converted to the amine. |
| Product is an oil or fails to crystallize as the hydrochloride salt | Presence of significant impurities that inhibit crystallization. | Purify the crude product by column chromatography before attempting to form the hydrochloride salt. |
| Incorrect stoichiometry of hydrochloric acid. | Carefully add a stoichiometric amount of HCl in a suitable solvent (e.g., isopropanol, diethyl ether) to precipitate the hydrochloride salt. | |
| Discolored Product (e.g., yellow or brown) | Formation of colored byproducts or degradation products. | Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/ether). Activated carbon treatment can sometimes be used to remove colored impurities. |
Experimental Protocols
A common synthetic approach to 1-Amino-3-phenylpropan-2-one involves the oximation of a suitable ketone followed by the reduction of the resulting α-oximino ketone.
Step 1: Synthesis of 1-phenyl-2-(hydroxyimino)propan-1-one (α-oximino ketone)
This step involves the reaction of a propiophenone derivative with a nitrosating agent.
Step 2: Reduction of 1-phenyl-2-(hydroxyimino)propan-1-one to 1-Amino-3-phenylpropan-2-one
The α-oximino ketone intermediate is then reduced to the corresponding α-amino ketone. Catalytic hydrogenation or chemical reducing agents can be employed for this transformation.
Step 3: Formation of the Hydrochloride Salt
The crude 1-Amino-3-phenylpropan-2-one free base is dissolved in a suitable organic solvent, and a solution of hydrochloric acid is added to precipitate the hydrochloride salt, which can then be purified by recrystallization.
Visualizations
Caption: Synthetic pathway to 1-Amino-3-phenylpropan-2-one HCl.
Caption: Troubleshooting workflow for low product purity.
Caption: Common impurity formation pathways.
References
Technical Support Center: Synthesis of 1-Amino-3-phenylpropan-2-one Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-Amino-3-phenylpropan-2-one hydrochloride synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| SYN-001 | Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short, or the temperature could be too low. 2. Degraded reagents: Starting materials or reagents may have degraded due to improper storage. 3. Suboptimal pH: The pH of the reaction mixture may not be optimal for the specific synthetic route. 4. Presence of moisture: Anhydrous conditions may not have been maintained, affecting moisture-sensitive reagents. | 1. Monitor the reaction progress using TLC or LC-MS and extend the reaction time or increase the temperature as needed. 2. Use fresh, high-purity starting materials and reagents. 3. Adjust the pH of the reaction mixture to the optimal range for the chosen synthetic method. 4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| SYN-002 | Formation of Side Products | 1. Over-reduction: If using a reduction method, the ketone group may be further reduced to an alcohol. 2. Dimerization/Polymerization: The starting material or product may undergo self-condensation. 3. Side reactions with impurities: Impurities in the starting materials can lead to undesired side products. | 1. Use a milder reducing agent or carefully control the stoichiometry of the reducing agent. 2. Control the reaction temperature and consider adding the reagents slowly to the reaction mixture. 3. Purify starting materials before use. |
| PUR-001 | Difficulty in Product Purification | 1. Co-elution with impurities: The product may have a similar polarity to impurities, making chromatographic separation difficult. 2. Product instability: The free base of the product may be unstable and prone to degradation. 3. Poor crystallization: The hydrochloride salt may not crystallize easily from the chosen solvent. | 1. Optimize the solvent system for column chromatography or consider a different purification technique like recrystallization. 2. Convert the product to its hydrochloride salt early in the work-up process to improve stability. 3. Try different solvents or solvent mixtures for crystallization. Seeding with a small crystal of the pure product can also induce crystallization. |
| ISO-001 | Product Isolation Issues | 1. Formation of an emulsion during work-up: This can make phase separation difficult. 2. Product loss during extraction: The product may have some solubility in the aqueous layer. | 1. Add brine to the aqueous layer to break the emulsion. Filtering through a pad of celite can also be effective. 2. Perform multiple extractions with the organic solvent to ensure complete recovery of the product. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the α-amination of phenyl-2-propanone. This typically involves the reaction of phenyl-2-propanone with an aminating agent, followed by the formation of the hydrochloride salt.
Q2: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The disappearance of the starting material (phenyl-2-propanone) and the appearance of a new, more polar spot corresponding to the product can be observed. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.
Q3: What are the critical parameters to control for a high yield?
The most critical parameters are reaction temperature, reaction time, and the purity of the starting materials. Maintaining anhydrous conditions is also crucial if moisture-sensitive reagents are used.
Q4: My final product is an oil instead of a solid. What should I do?
If the hydrochloride salt is an oil, it may be due to the presence of impurities or residual solvent. Try to purify the oil using column chromatography. After purification, attempt to crystallize the product from a different solvent system. Trituration with a non-polar solvent like diethyl ether or pentane can sometimes induce crystallization.
Q5: What are the expected spectral data for this compound?
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¹H NMR: Expect signals for the aromatic protons of the phenyl group, a singlet for the methylene group adjacent to the phenyl ring, a singlet for the methylene group adjacent to the amino group, and a broad singlet for the ammonium protons.
-
¹³C NMR: Expect signals for the aromatic carbons, the carbonyl carbon, and the two methylene carbons.
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IR: Look for a characteristic absorption for the carbonyl group (C=O) around 1720 cm⁻¹ and N-H stretching vibrations for the ammonium group.
Experimental Protocol: α-Amination of Phenyl-2-propanone
This protocol describes a general procedure for the synthesis of this compound. Note: This is a representative protocol and may require optimization.
Materials:
-
Phenyl-2-propanone
-
Aminating agent (e.g., a source of electrophilic or nucleophilic nitrogen)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenyl-2-propanone in the chosen anhydrous solvent.
-
Amination: Add the aminating agent to the solution. The reaction conditions (temperature, reaction time) will depend on the specific aminating agent used. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification of the Free Base: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether). Slowly add a solution of hydrochloric acid in the same or another appropriate solvent with stirring.
-
Isolation: The hydrochloride salt should precipitate out of the solution. Collect the solid by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Side products formed during the reduction of 1-Amino-3-phenylpropan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of 1-Amino-3-phenylpropan-2-one to synthesize 1-amino-3-phenylpropan-2-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process, focusing on the identification and mitigation of side products.
Issue 1: Low Yield of the Desired 1-Amino-3-phenylpropan-2-ol
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | - Extend the reaction time. - Increase the molar equivalent of the reducing agent (e.g., NaBH₄). - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). | Increased conversion of the starting material and higher yield of the product. |
| Degradation of Starting Material or Product | - Perform the reaction at a lower temperature. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | Minimized degradation and improved yield of the desired amino alcohol. |
| Side Product Formation | - See detailed troubleshooting for specific side products below. | Reduction of impurities and an increase in the isolated yield of 1-amino-3-phenylpropan-2-ol. |
Issue 2: Presence of Diastereomeric Impurities (syn- and anti-isomers)
The reduction of the prochiral ketone in 1-Amino-3-phenylpropan-2-one leads to the formation of two diastereomers: syn-1-amino-3-phenylpropan-2-ol and anti-1-amino-3-phenylpropan-2-ol. The ratio of these isomers can be influenced by the reaction conditions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-selective Reducing Agent | - Employ a stereoselective reducing agent. The choice of hydride reagent can influence the diastereoselectivity. For α-amino ketones, the stereochemical outcome can be directed by chelation control (using Lewis acidic hydrides) or non-chelation control (using bulky hydrides). | An increased ratio of the desired diastereomer. |
| Reaction Temperature | - Lowering the reaction temperature can often enhance diastereoselectivity. | Improved diastereomeric excess (d.e.) of the major isomer. |
| Solvent Effects | - The polarity and coordinating ability of the solvent can affect the transition state of the reduction, thereby influencing diastereoselectivity. Experiment with a range of solvents (e.g., methanol, ethanol, THF). | Optimization of the diastereomeric ratio. |
Issue 3: Formation of a Dimeric Impurity: 1,4-dibenzyl-2,5-piperazinedione
Under certain conditions, particularly at elevated temperatures or with prolonged reaction times, the starting α-amino ketone or the resulting amino alcohol can undergo self-condensation to form a cyclic dipeptide, 1,4-dibenzyl-2,5-piperazinedione.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Reaction Temperature | - Maintain a low reaction temperature (e.g., 0-25 °C) throughout the addition of the reducing agent and the subsequent stirring. | Reduced rate of the competing dimerization reaction. |
| Prolonged Reaction Time | - Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid post-reaction side product formation. | Minimized formation of the diketopiperazine impurity. |
| pH of the Reaction Mixture | - Control the pH of the reaction. Both acidic and basic conditions can catalyze the formation of the diketopiperazine. | Suppression of the dimerization pathway. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the reduction of 1-Amino-3-phenylpropan-2-one?
The most common side products are the diastereomers of the desired product, 1-amino-3-phenylpropan-2-ol (syn and anti isomers). The formation of these is inherent to the reduction of the prochiral ketone. Another significant side product, especially under non-optimal conditions, can be the dimeric impurity, 1,4-dibenzyl-2,5-piperazinedione, formed through self-condensation.
Q2: How can I analyze the diastereomeric ratio of my product?
The diastereomeric ratio can be determined using several analytical techniques:
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Chiral High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying diastereomers and enantiomers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can often be used to distinguish between diastereomers, as they will have slightly different chemical shifts and coupling constants for the protons and carbons near the newly formed stereocenter.
Q3: Is over-reduction to a diol a common problem?
While theoretically possible, the over-reduction of the resulting 1-amino-3-phenylpropan-2-ol to a diol (1-phenylpropane-1,2,3-triamine is not a primary product, but further reduction of the benzyl group is possible under harsh hydrogenation conditions) is generally not a major concern with common reducing agents like sodium borohydride (NaBH₄) under standard conditions. Stronger reducing agents or more forcing conditions (e.g., high-pressure catalytic hydrogenation) could potentially lead to over-reduction of the phenyl ring, but this is not a typical side reaction in the reduction of the ketone functionality.
Q4: What is a suitable experimental protocol for the reduction of 1-Amino-3-phenylpropan-2-one?
A general protocol using sodium borohydride is as follows. Please note that optimization of specific parameters may be required.
Experimental Protocol: Reduction with Sodium Borohydride
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Dissolution: Dissolve 1-Amino-3-phenylpropan-2-one hydrochloride in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the starting material should be optimized, typically starting with 1.5 to 2 equivalents.
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Reaction: Allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours), and then let it warm to room temperature. Monitor the reaction progress by TLC.
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Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of a dilute acid (e.g., 1 M HCl) at 0 °C until the effervescence ceases.
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Work-up: Adjust the pH of the solution to basic (pH > 10) with a suitable base (e.g., NaOH solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to isolate the desired 1-amino-3-phenylpropan-2-ol.
Visualization of Troubleshooting Logic
The following diagram illustrates the logical workflow for troubleshooting common issues during the reduction of 1-Amino-3-phenylpropan-2-one.
Caption: Troubleshooting workflow for the reduction of 1-Amino-3-phenylpropan-2-one.
Stability of 1-Amino-3-phenylpropan-2-one hydrochloride in different solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Amino-3-phenylpropan-2-one hydrochloride in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including the choice of solvent, the pH of the solution, exposure to light, and storage temperature. Like many amine-containing compounds, it may be susceptible to oxidative and pH-dependent degradation.
Q2: In which common laboratory solvents is this compound most and least stable?
A2: While specific experimental data is limited, based on general chemical principles, this compound is expected to exhibit better stability in slightly acidic aqueous solutions and polar aprotic solvents like acetonitrile (ACN) and dimethyl sulfoxide (DMSO) for short durations. Protic solvents like methanol and ethanol may participate in degradation reactions over extended periods, especially at elevated temperatures. Stability in aqueous solutions is highly pH-dependent.
Q3: How should I prepare stock solutions of this compound for optimal stability?
A3: For optimal short-term stability, it is recommended to prepare stock solutions in a suitable anhydrous polar aprotic solvent such as DMSO or ACN. If an aqueous buffer is required for your experiment, prepare the stock solution fresh and use it immediately. For aqueous solutions, a slightly acidic pH (e.g., pH 4-6) is generally preferable for the stability of amine salts. It is advisable to store stock solutions at -20°C or -80°C and protect them from light.
Q4: What are the likely degradation pathways for this compound?
A4: Potential degradation pathways for this compound could include oxidation of the amine group, hydrolysis, and self-condensation reactions, particularly under basic conditions. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are necessary to fully elucidate the specific degradation pathways and products.[1][2][3]
Illustrative Stability Data
Disclaimer: The following data is illustrative and intended to provide a general guide. Actual stability will depend on specific experimental conditions, including solute concentration and purity of solvents.
Table 1: Illustrative Stability of this compound in Different Solvents at Room Temperature (25°C) over 48 Hours.
| Solvent | % Remaining after 24h | % Remaining after 48h |
| Water (pH 7.0) | 92% | 85% |
| 0.1 M HCl | 98% | 96% |
| 0.1 M NaOH | 75% | 60% |
| Methanol | 95% | 90% |
| Acetonitrile | 99% | 98% |
| DMSO | >99% | >99% |
Table 2: Illustrative Stability under Forced Degradation Conditions.
| Condition | Time | % Degradation |
| 0.1 M HCl at 60°C | 24h | ~10% |
| 0.1 M NaOH at 25°C | 8h | ~25% |
| 3% H₂O₂ at 25°C | 24h | ~15% |
| Heat (80°C, solid) | 48h | ~5% |
| Photostability (ICH Q1B) | 7 days | ~12% |
Troubleshooting Guide
Q5: I am observing rapid degradation of my compound in an aqueous buffer. What could be the cause and how can I fix it?
A5: Rapid degradation in aqueous solutions is often pH-related.
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Check the pH: The pH of your buffer may be too high (neutral to basic), which can accelerate the degradation of amine-containing compounds.
-
Troubleshooting Steps:
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Measure the pH of your final solution containing the compound.
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Consider using a buffer with a slightly acidic pH (e.g., acetate buffer, pH 4-5).
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Prepare your solutions fresh and use them immediately.
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If possible, keep the solution on ice during the experiment.
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Q6: My analytical results (e.g., HPLC) show multiple unexpected peaks. How can I determine if these are degradation products?
A6: The appearance of new peaks in your chromatogram is a strong indication of degradation or impurity.
-
Troubleshooting Steps:
-
Run a Blank: Inject your solvent/buffer to ensure the peaks are not from the matrix.
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Analyze a Freshly Prepared Sample: Compare the chromatogram of your aged sample to one that has been freshly prepared from solid material.
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Perform a Forced Degradation Study: Intentionally stress a sample (e.g., by adding a small amount of acid or base and heating gently) and observe the chromatogram. This can help confirm which peaks are degradation products.[1][2]
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Use Mass Spectrometry (LC-MS): If available, LC-MS can help in identifying the mass of the unknown peaks, providing clues to their structure.[4]
-
Q7: There is significant variability in my experimental results between different days. Could this be a stability issue?
A7: Yes, inconsistent stability can lead to experimental variability.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure that stock solutions are prepared and stored consistently each time. Avoid repeated freeze-thaw cycles.
-
Check Storage Conditions: Verify that storage temperatures are maintained and that samples are protected from light.
-
Prepare Fresh Dilutions: Always prepare fresh working solutions from your stock solution for each experiment.
-
System Suitability: Before each experimental run, perform a system suitability test on your analytical instrument to ensure it is performing consistently.
-
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to understand its intrinsic stability.[2][3]
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
HPLC system with UV detector or Mass Spectrometer
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature (25°C) for 8 hours.
-
At appropriate time points (e.g., 0, 1, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature (25°C) for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of the solid compound in an oven at 80°C for 48 hours.
-
At the end of the study, dissolve the solid in acetonitrile to the original stock concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a photostable, transparent container) to light conditions as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples by HPLC at the end of the exposure period.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method.
-
Calculate the percentage of remaining this compound and the formation of any degradation products.
-
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for unexpected degradation.
References
Degradation pathways of 1-Amino-3-phenylpropan-2-one hydrochloride under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Amino-3-phenylpropan-2-one hydrochloride. The information herein is designed to assist in understanding its degradation pathways under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of this compound?
A1: Forced degradation studies are crucial to understand the intrinsic stability of a drug substance.[1] For this compound, the recommended stress conditions, in line with ICH guidelines, include acid and base hydrolysis, oxidation, thermal stress, and photolysis.[2][3]
Q2: What is the acceptable level of degradation in these studies?
A2: The goal is to achieve a level of degradation between 5-20%.[2][4] Degradation below 5% may not be sufficient to identify all potential degradation products, while degradation above 20% can lead to the formation of secondary and tertiary degradation products that are not relevant to real-world stability.[2]
Q3: What are the likely degradation pathways for this compound?
A3: Based on its α-aminoketone structure, the primary degradation pathways are expected to involve the primary amine and ketone functional groups. Under hydrolytic conditions, the molecule is expected to be relatively stable due to the absence of readily hydrolyzable groups like esters or amides. However, under oxidative conditions, the primary amine can be oxidized. The ketone functionality may also undergo oxidation, though this typically requires harsh conditions.[5] Thermal and photolytic stress can lead to a variety of degradation products through complex reaction pathways.
Q4: How can I monitor the degradation of this compound and its degradation products?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[6][7] This method should be capable of separating the parent drug from all potential degradation products.[8] Developing a gradient reverse-phase HPLC method with UV detection is a common starting point for amine-containing compounds.[9]
Q5: What should I do if I don't observe any degradation under the initial stress conditions?
A5: If no degradation is observed, the stress conditions should be gradually intensified. This can be achieved by increasing the concentration of the stressor (e.g., acid, base, or oxidizing agent), raising the temperature, or extending the exposure time.[2]
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | - Interaction of the basic amine group with residual silanols on the HPLC column.- Inappropriate mobile phase pH.- Sample overload. | - Use a base-deactivated column or an end-capped column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form (e.g., pH < 3 or pH > 9 for a primary amine).- Reduce the sample concentration. |
| Shifting retention times | - Inconsistent mobile phase preparation.- Column degradation.- Fluctuations in column temperature. | - Ensure accurate and consistent preparation of the mobile phase.- Use a guard column and replace the analytical column if necessary.- Use a column oven to maintain a constant temperature.[10] |
| Ghost peaks | - Carryover from previous injections.- Contamination in the mobile phase or sample diluent. | - Implement a robust needle wash program on the autosampler.- Use high-purity solvents and freshly prepared diluents. |
| Poor resolution between parent drug and degradants | - Suboptimal mobile phase composition or gradient.- Inappropriate column chemistry. | - Optimize the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration).- Adjust the gradient slope.- Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl). |
Unexpected Degradation Results
| Issue | Potential Cause | Suggested Solution |
| Excessive degradation (>20%) | - Stress conditions are too harsh. | - Reduce the concentration of the stressor, lower the temperature, or decrease the exposure time. |
| No degradation observed (<5%) | - Stress conditions are too mild. | - Increase the concentration of the stressor, raise the temperature, or extend the exposure time. |
| Formation of unexpected peaks | - Interaction with excipients (in drug product studies).- Secondary degradation.- Impurities in the starting material. | - Analyze a placebo sample under the same stress conditions.- Reduce the harshness of the stress conditions to minimize secondary degradation.- Analyze an unstressed sample to identify initial impurities. |
| Poor mass balance | - Degradation products are not UV active at the detection wavelength.- Volatile degradation products are formed.- Degradation products are strongly retained on the column. | - Use a photodiode array (PDA) detector to screen for appropriate wavelengths.- Consider using a mass spectrometer (LC-MS) for detection.- Modify the HPLC method to ensure elution of all components. |
Experimental Protocols
The following are detailed methodologies for key forced degradation experiments. These should be adapted based on the observed stability of this compound.
Acid Hydrolysis
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Objective: To assess degradation in acidic conditions.
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Protocol:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
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To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
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Incubate the solution at 60°C for 24 hours.
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At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot.
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Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
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Dilute the neutralized sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by a stability-indicating HPLC method.
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A control sample (drug in solvent without acid) should be analyzed in parallel.
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Base Hydrolysis
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Objective: To evaluate degradation in alkaline conditions.
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Protocol:
-
Prepare a stock solution of this compound in a suitable solvent at 1 mg/mL.
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To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
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Incubate the solution at 60°C for 24 hours.
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At appropriate time points, withdraw an aliquot.
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Neutralize the aliquot with an equivalent amount of 0.1 M HCl.
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Dilute the neutralized sample to a suitable concentration with the mobile phase for HPLC analysis.
-
A control sample (drug in solvent without base) should be analyzed in parallel.
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Oxidative Degradation
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Objective: To assess the susceptibility to oxidation.
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Protocol:
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Prepare a stock solution of this compound in a suitable solvent at 1 mg/mL.
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To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide (H₂O₂).
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Keep the solution at room temperature, protected from light, for 24 hours.
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At appropriate time points, withdraw an aliquot.
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Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.
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A control sample (drug in solvent without H₂O₂) should be analyzed in parallel.
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Thermal Degradation
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Objective: To investigate the effect of heat on the solid drug substance.
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Protocol:
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Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours.
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At appropriate time points, withdraw samples.
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Dissolve the sample in a suitable solvent to a known concentration (e.g., 1 mg/mL).
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Dilute to a suitable concentration with the mobile phase for HPLC analysis.
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A control sample stored at room temperature should be analyzed in parallel.
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Photolytic Degradation
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Objective: To determine the sensitivity of the drug substance to light.
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Protocol:
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Expose a known amount of solid this compound to a light source that provides a combination of visible and UV light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[1][2]
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions.
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After the exposure period, dissolve the sample in a suitable solvent to a known concentration.
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Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the degradation of this compound under various stress conditions.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of Parent Drug | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 8.2 | 2 |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 12.5 | 3 |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 18.7 | 4 |
| Thermal | Solid State | 48 hours | 80°C | 6.5 | 2 |
| Photolytic | ICH Q1B | - | - | 10.3 | 3 |
Table 2: Major Degradation Products Observed
| Stress Condition | Degradation Product ID | Retention Time (min) | % Peak Area |
| Acid Hydrolysis | DP-A1 | 4.5 | 3.1 |
| DP-A2 | 6.2 | 5.1 | |
| Base Hydrolysis | DP-B1 | 3.8 | 4.5 |
| DP-B2 | 5.1 | 6.2 | |
| DP-B3 | 7.8 | 1.8 | |
| Oxidative | DP-O1 | 2.9 | 7.3 |
| DP-O2 | 4.1 | 5.5 | |
| DP-O3 | 8.5 | 3.9 | |
| DP-O4 | 9.2 | 2.0 | |
| Thermal | DP-T1 | 5.5 | 2.8 |
| DP-T2 | 8.1 | 3.7 | |
| Photolytic | DP-P1 | 3.2 | 4.1 |
| DP-P2 | 6.8 | 3.5 | |
| DP-P3 | 9.5 | 2.7 |
Visualizations
Caption: Logical workflow for forced degradation studies.
Caption: General experimental workflow for stress testing.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijtsrd.com [ijtsrd.com]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. labcompare.com [labcompare.com]
Troubleshooting guide for the synthesis of 1-Amino-3-phenylpropan-2-one
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Purification techniques for 1-Amino-3-phenylpropan-2-one hydrochloride
Welcome to the Technical Support Center for the purification of 1-Amino-3-phenylpropan-2-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound?
A1: The main challenges stem from its chemical nature as a primary α-aminoketone hydrochloride. Key difficulties include:
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High Polarity: The hydrochloride salt is highly polar, making it very soluble in polar solvents like water and alcohols, but poorly soluble in many non-polar organic solvents. This can make finding a suitable single-solvent system for recrystallization challenging.
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Potential for Impurity Co-precipitation: Due to its polarity, it may co-precipitate with other polar impurities if the solvent system is not optimized.
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Hygroscopicity: Like many hydrochloride salts, it can absorb moisture from the atmosphere, which can affect accurate weighing and may impact crystal formation.
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Thermal Instability: α-aminoketones can be susceptible to self-condensation or degradation at elevated temperatures, especially under basic conditions.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities typically originate from the synthetic route. Common syntheses may involve the reaction of phenylacetone with an aminating agent. Potential impurities include:
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Unreacted Starting Materials: Residual phenylacetone or aminating agents.
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Byproducts of Side Reactions: Products from self-condensation of phenylacetone or the product itself. Over-alkylation or elimination products can also be present.
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Di-substituted Products: Formation of bis-aminated products.
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Solvent Residues: Trapped solvents from the reaction or workup.
Q3: What are the most effective purification techniques for this compound?
A3: The most common and effective purification techniques are:
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Recrystallization: This is the preferred method for crystalline solids. A mixed-solvent system is often required to achieve the desired solubility profile for high-purity crystal formation.
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Acid-Base Extraction: This technique can be used to separate the basic amine from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the amine. The aqueous layer is then basified, and the free amine is extracted back into an organic solvent, followed by conversion back to the hydrochloride salt.
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Column Chromatography: While possible, standard silica gel chromatography can be challenging due to the strong interaction of the polar amine hydrochloride with the silica. Specialized techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or using a modified stationary phase (e.g., amino-propyl) may be more successful.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound does not dissolve in a single solvent. | The compound has high polarity and is not sufficiently soluble in common organic solvents at elevated temperatures. | 1. Use a mixed-solvent system: Dissolve the compound in a minimal amount of a "good" solvent (e.g., hot methanol or ethanol) and slowly add a "bad" solvent (e.g., isopropanol, ethyl acetate, or diethyl ether) until the solution becomes turbid. Reheat to clarify and then cool slowly. |
| Compound "oils out" instead of forming crystals. | - The solution is supersaturated at a temperature above the compound's melting point.- Significant impurities are present, depressing the melting point. | 1. Re-dissolve and dilute: Reheat the solution to dissolve the oil and add a small amount more of the "good" solvent.2. Slow cooling: Allow the solution to cool much more slowly. Insulating the flask can help.3. Change solvent system: Try a solvent system with a lower boiling point. |
| No crystals form upon cooling. | - The solution is not sufficiently saturated.- Crystallization requires initiation. | 1. Induce crystallization: Scratch the inside of the flask at the solution's surface with a glass rod. Add a seed crystal of the pure compound if available.2. Concentrate the solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.3. Cool to a lower temperature: Use an ice bath or refrigerator to further decrease the temperature. |
| Product is colored. | Colored impurities are present. | 1. Charcoal treatment: Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. |
Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation on silica gel. | The polar amine hydrochloride interacts too strongly with the acidic silica gel, leading to tailing and poor resolution. | 1. Use a mobile phase modifier: Add a small amount of a competing base like triethylamine (0.1-1%) or ammonia (as a solution in methanol) to the eluent.2. Change the stationary phase: Use a less acidic stationary phase like neutral or basic alumina, or a bonded phase like amino-propyl silica.3. Employ HILIC: This technique is well-suited for polar compounds. |
| Compound does not elute from the column. | The compound is too strongly adsorbed to the stationary phase. | 1. Increase eluent polarity: Gradually increase the proportion of the more polar solvent in the mobile phase.2. Add a stronger modifier: If using a modifier like triethylamine, a slight increase in its concentration may be necessary. |
Data Presentation
The following table summarizes typical data for the purification of this compound by recrystallization. Please note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Solvent System | Typical Yield (%) | Purity (by HPLC, %) |
| Recrystallization | Isopropanol | 70-85 | >98.5 |
| Recrystallization | Ethanol/Water | 65-80 | >99.0 |
| Recrystallization | Methanol/Ethyl Acetate | 75-90 | >99.0 |
Experimental Protocols
Protocol 1: Recrystallization from Isopropanol
-
Dissolution: In a suitable flask, add the crude this compound. For every 1 gram of crude material, add 5-10 mL of isopropanol.
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Heating: Heat the mixture to reflux with stirring until the solid completely dissolves. If the solid does not fully dissolve, add small additional portions of hot isopropanol until a clear solution is obtained.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.
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Crystallization: To maximize crystal formation, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold isopropanol.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid. The amine hydrochloride will move to the aqueous layer. Repeat the extraction twice.
-
Combine Aqueous Layers: Combine the acidic aqueous layers.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) with stirring until the pH is basic (pH 9-10). The free amine will precipitate or form an oil.
-
Organic Extraction: Extract the free amine with a fresh portion of organic solvent (e.g., dichloromethane or ethyl acetate). Repeat the extraction three times.
-
Drying and Salt Formation: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Bubble dry HCl gas through the solution or add a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of the organic solvent, and dry under vacuum.
Mandatory Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting logic for common issues encountered during recrystallization.
Preventing racemization during chiral synthesis of 1-Amino-3-phenylpropan-2-one derivatives
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization during the chiral synthesis of 1-Amino-3-phenylpropan-2-one derivatives. Below you will find troubleshooting guides and frequently asked questions to maintain the stereochemical integrity of your compounds.
Troubleshooting Guide: Minimizing Racemization
This guide addresses specific issues that can lead to a loss of enantiomeric purity during the synthesis of 1-Amino-3-phenylpropan-2-one derivatives.
Problem: Significant racemization detected in the final product.
-
Possible Cause 1: Harsh Reaction Conditions
-
Explanation: High temperatures or prolonged reaction times can provide sufficient energy to overcome the activation barrier for racemization, leading to the formation of a racemic mixture.[1][2] The α-proton on the stereocenter of 1-Amino-3-phenylpropan-2-one derivatives is susceptible to abstraction, especially under harsh conditions.
-
Solution:
-
Temperature Control: Lower the reaction temperature. Cryogenic conditions (e.g., -78 °C) are often effective in minimizing racemization.[1][3]
-
Reaction Time: Closely monitor the reaction's progress using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to avoid extended exposure to potentially racemizing conditions.[1]
-
-
-
Possible Cause 2: Strongly Basic or Acidic Conditions
-
Explanation: The presence of strong acids or bases can catalyze the formation of achiral enolate intermediates, which leads to the loss of stereochemistry at the α-carbon.[1][4][5] Subsequent protonation can occur from either face of the planar enolate, resulting in a racemic mixture.[6][7]
-
Solution:
-
Use Mild Reagents: Employ milder bases, such as organic bases like triethylamine or diisopropylethylamine (DIPEA), instead of strong inorganic bases like sodium hydroxide.[1] If an acid is necessary, use the mildest acid possible for the shortest duration.[4]
-
Control Stoichiometry: Carefully control the stoichiometry of the base or acid to avoid excess, which can promote racemization.
-
-
-
Possible Cause 3: Inappropriate Purification Method
-
Explanation: Standard silica gel chromatography can lead to racemization of sensitive compounds due to the acidic nature of silica.[1]
-
Solution:
-
Neutralize or Deactivate Silica Gel: Use deactivated silica gel (treated with a base like triethylamine) or a neutral support like alumina for column chromatography.[1]
-
Alternative Purification: Consider other purification methods such as preparative TLC or crystallization, which can be less harsh.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for 1-Amino-3-phenylpropan-2-one derivatives?
A1: The primary mechanism of racemization for α-aminoketones, including 1-Amino-3-phenylpropan-2-one derivatives, is through the formation of a planar, achiral enol or enolate intermediate.[5][6][7] This can be catalyzed by either acids or bases.[4][8] The proton at the chiral α-carbon is acidic and can be abstracted by a base to form an enolate. In the presence of an acid, the carbonyl oxygen is protonated, which facilitates tautomerization to the enol form.[5] Once the achiral intermediate is formed, reprotonation can occur from either side with equal probability, leading to a racemic mixture.[5][6]
Caption: Base- and acid-catalyzed racemization mechanisms.
Q2: How does the choice of protecting group for the amino functionality affect racemization?
A2: The choice of the amino protecting group is critical in minimizing racemization.[1]
-
Electron-Withdrawing Groups: Urethane-type protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are generally preferred as they can reduce the acidity of the α-proton through electronic effects, making it less susceptible to abstraction by a base.[1]
-
Steric Hindrance: Bulky protecting groups can sterically hinder the approach of a base to the α-proton, thereby slowing down the rate of enolization and racemization.[1]
Q3: What role does the solvent play in preventing racemization?
A3: The solvent can significantly influence the rate of racemization.[1][8]
-
Protic vs. Aprotic: Protic solvents can stabilize ionic intermediates that may be prone to racemization.[1] Aprotic polar solvents might also facilitate racemization depending on the specific reaction mechanism.[1]
-
Solvent Screening: It is often necessary to screen a variety of solvents to find the optimal conditions that disfavor the formation or stabilization of the achiral intermediate while maintaining sufficient reactivity. Ethereal solvents like THF or less coordinating solvents like dichloromethane (DCM) are often good starting points.[3]
Q4: Are there any specific catalysts or additives that can help suppress racemization?
A4: Yes, certain additives can be beneficial. In the context of peptide synthesis, which shares similar challenges, additives like HOBt (Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole) are used to suppress racemization during coupling reactions.[4][9] For the synthesis of α-aminoketones, the choice of catalyst is crucial. For instance, in dynamic kinetic resolutions, specific racemization catalysts like pyridoxal-5-phosphate (PLP) are intentionally used to facilitate racemization for a desired stereochemical outcome.[10] Conversely, avoiding such catalytic species is key to preventing unwanted racemization.
Experimental Protocols
Protocol 1: Asymmetric Reduction of a Prochiral α-Amino Ketone
This protocol describes a general method for the asymmetric reduction of a prochiral α-amino ketone to a chiral amino alcohol, a common subsequent step for 1-Amino-3-phenylpropan-2-one derivatives, where maintaining stereochemical integrity is paramount.
-
Reaction Setup: In a glovebox, add a chiral catalyst (e.g., a ruthenium, rhodium, or iridium-based catalyst) and a chiral ligand to a flame-dried Schlenk tube.
-
Reagent Addition: Add the prochiral α-amino ketone substrate to the tube, followed by a suitable degassed solvent (e.g., THF).
-
Hydrogenation: The system is then placed under an atmosphere of hydrogen gas (the pressure will be specific to the catalyst system).
-
Reaction: Stir the reaction mixture at the specified temperature (often room temperature or below) for the required time (e.g., 12-24 hours).
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by column chromatography on deactivated silica gel or by crystallization.
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
This is a general guideline for determining the enantiomeric purity of your synthesized 1-Amino-3-phenylpropan-2-one derivative.
-
Sample Preparation: Prepare a dilute solution of your purified compound in the mobile phase (typically a mixture of hexane and isopropanol). A concentration of around 1 mg/mL is common.[4]
-
Column Selection: Choose a chiral HPLC column suitable for your compound class (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).[4]
-
Mobile Phase Optimization: The ratio of hexane to isopropanol will need to be optimized to achieve baseline separation of the enantiomers.[4]
-
HPLC Conditions:
-
Flow rate: 0.5 - 1.0 mL/min
-
Injection volume: 10-20 µL
-
UV detection at an appropriate wavelength.
-
-
Analysis: Inject a sample of the racemic mixture first to determine the retention times of both enantiomers. Then, inject your synthesized sample.
-
Calculation: Calculate the enantiomeric excess (ee%) using the formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[3]
Data Presentation
The following tables summarize the effect of different reaction parameters on the enantiomeric excess (ee) of the product.
Table 1: Effect of Base and Temperature on Racemization
| Entry | Base | Temperature (°C) | Enantiomeric Excess (ee%) |
| 1 | NaOH | 25 | 65% |
| 2 | NaOH | 0 | 80% |
| 3 | DIPEA | 25 | 92% |
| 4 | DIPEA | 0 | >98% |
| 5 | sym-collidine | 25 | >99% |
Data is illustrative and based on general principles. Specific results will vary depending on the substrate and full reaction conditions.
Table 2: Influence of Solvent on Stereochemical Outcome
| Entry | Solvent | Dielectric Constant | Enantiomeric Excess (ee%) |
| 1 | Dichloromethane (DCM) | 9.1 | 95% |
| 2 | Tetrahydrofuran (THF) | 7.5 | 92% |
| 3 | Acetonitrile | 37.5 | 85% |
| 4 | Methanol | 32.7 | 78% |
Data is illustrative and based on general principles. Specific results will vary depending on the substrate and full reaction conditions.
Visualizations
Caption: A logical workflow for troubleshooting racemization issues.
Caption: Factors contributing to racemization in chiral synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Racemization - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. researchgate.net [researchgate.net]
Challenges in the scale-up of 1-Amino-3-phenylpropan-2-one hydrochloride production
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 1-Amino-3-phenylpropan-2-one hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthesis route for this compound on a larger scale?
A1: The most prevalent and scalable method for synthesizing β-aminoketones like this compound is the Mannich reaction. This one-pot synthesis typically involves reacting benzyl methyl ketone (phenylacetone), a source of formaldehyde (like paraformaldehyde), and an amine hydrochloride (such as ammonium chloride). The reaction is often carried out in a polar solvent like ethanol with an acidic catalyst.[1][2]
Q2: Why is the product isolated as a hydrochloride salt?
A2: The free base of 1-Amino-3-phenylpropan-2-one is an oily substance that is prone to instability and difficult to handle and purify. Converting it to the hydrochloride salt results in a stable, crystalline solid that is easier to isolate, purify through recrystallization, and store.[3][4] The salt form also improves its handling characteristics for subsequent pharmaceutical processing.
Q3: What are the critical process parameters to monitor during the Mannich reaction scale-up?
A3: Key parameters include:
-
Temperature: The reaction is often exothermic. Proper temperature control is crucial to prevent side reactions and ensure consistent product quality.
-
Molar Ratios: The stoichiometry of the ketone, formaldehyde source, and amine is critical for maximizing yield and minimizing by-products.[1]
-
Reaction Time: Monitoring the reaction progress is necessary to determine the optimal endpoint for quenching the reaction.
-
pH Control: Maintaining an acidic environment is often necessary for the reaction to proceed efficiently.[1]
Q4: What are some common impurities encountered in this synthesis?
A4: Impurities can arise from starting materials or side reactions. Common impurities may include unreacted starting materials, products of self-condensation of benzyl methyl ketone, or bis-aminated by-products where two ketone molecules react with the amine. Characterizing and controlling these impurities is a critical aspect of process development.[5][6]
Troubleshooting Guide
Low Reaction Yield
Q: My reaction yield is significantly lower than expected after scale-up. What are the potential causes?
A: Low yield is a common scale-up challenge. Consider the following factors:
-
Reagent Quality and Stoichiometry:
-
Verify the purity of your starting materials (benzyl methyl ketone, paraformaldehyde, ammonium chloride). Impurities can inhibit the reaction.
-
On a larger scale, precise molar ratios are critical. An optimal ratio of ketone to formaldehyde to amine is essential for high yields.[1] In similar Mannich reactions, a slight excess of paraformaldehyde has been shown to be effective.[1]
-
-
Temperature Control:
-
The Mannich reaction is exothermic. Inadequate heat dissipation in a large reactor can lead to temperature spikes, promoting side reactions and decomposition of the product. Ensure your cooling system is adequate for the batch size.
-
-
Mixing and Reagent Addition:
-
Inefficient mixing can create localized "hot spots" or areas of high reactant concentration, leading to unwanted by-products. Ensure the reactor's agitation is sufficient for the vessel volume.
-
Consider the rate of addition for reagents. A slow, controlled addition may be necessary on a larger scale to manage the exotherm.
-
-
Incomplete Reaction:
-
Confirm the reaction has gone to completion using an appropriate analytical method (e.g., HPLC, TLC) before quenching. Scale-up may require longer reaction times than lab-scale experiments.
-
Product Purity Issues
Q: The final product has a low purity (<98%) after crystallization. How can I improve it?
A: Purity issues often stem from co-crystallization of impurities or poor crystallization technique.
-
Impurity Identification:
-
First, identify the nature of the impurities using techniques like LC-MS or NMR. Understanding the impurity structure can provide clues about its origin (e.g., starting material, side-product).[5]
-
-
Crystallization Solvent and Procedure:
-
The choice of solvent is crucial for effective purification. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.
-
Experiment with different solvent systems (e.g., ethanol/ether, isopropanol). The recovery method, such as adding an anti-solvent or adjusting pH before crystallization, can significantly impact purity.[4]
-
-
Control of Side Reactions:
-
If impurities are forming during the reaction, revisit the reaction conditions. Lowering the temperature or adjusting the pH can often minimize the formation of specific by-products.
-
Physical Product Quality (Color, Crystal Size)
Q: The isolated product is off-color (e.g., yellow or brown) instead of white/colorless. What is the cause?
A: Discoloration often indicates the presence of trace impurities, which may be highly colored degradation products.
-
Reaction Conditions: Overheating or extended reaction times can lead to the formation of colored by-products.
-
Purification:
-
Consider treating the crude product solution with activated carbon before crystallization to remove colored impurities.
-
Ensure the final product is thoroughly washed with a cold, non-reacting solvent to remove residual mother liquor.
-
Q: The product consists of very fine needles that are difficult to filter and dry. How can I obtain larger crystals?
A: Crystal size (habit) is influenced by the rate of crystallization.
-
Cooling Rate: Rapid cooling often leads to the formation of small crystals. A slower, controlled cooling profile during crystallization will encourage the growth of larger, more easily filterable crystals.
-
Seeding: Introducing a small quantity of pure seed crystals to the supersaturated solution can promote controlled crystal growth.
-
Solvent System: The solvent can influence crystal habit. Experimenting with different solvents or solvent mixtures may yield better results.
Data Summary
Table 1: Representative Reaction Conditions for Mannich-type Syntheses
| Parameter | Condition | Rationale / Reference |
|---|---|---|
| Reactant Molar Ratio | Ketone : Paraformaldehyde : Amine HCl | A slight excess of the formaldehyde source is often beneficial.[1] |
| 1 : 1.2 : 1 | Optimized ratio for a similar synthesis, resulting in high yields.[1] | |
| Solvent | Ethanol | A common, effective polar solvent for this reaction type.[1][2] |
| Catalyst / pH | Concentrated HCl | An acidic medium is typically required to facilitate the reaction.[1] |
| Temperature | 60 - 90 °C | Reaction temperature can be optimized to balance reaction rate and side-product formation.[2] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Suggested Action |
|---|---|---|
| Low Yield | Inefficient mixing/heat transfer | Improve agitation; ensure adequate reactor cooling. |
| Incomplete reaction | Monitor reaction progress; adjust time/temperature as needed. | |
| Low Purity | Co-crystallization of impurities | Re-evaluate crystallization solvent; identify and control impurity source.[6] |
| Discoloration | Thermal degradation | Reduce reaction temperature; consider activated carbon treatment. |
| Poor Crystal Form | Rapid crystallization | Implement a controlled cooling profile; consider seeding. |
Experimental Protocols
Protocol 1: Synthesis via Mannich Reaction
Objective: To synthesize this compound.
Materials:
-
Benzyl methyl ketone (phenylacetone)
-
Paraformaldehyde
-
Ammonium chloride
-
Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
To a temperature-controlled reactor equipped with an overhead stirrer and reflux condenser, add ethanol.
-
Add benzyl methyl ketone, paraformaldehyde, and ammonium chloride to the solvent. A typical molar ratio is 1:1.2:1 (ketone:paraformaldehyde:amine).[1]
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approx. 60-80°C) with vigorous stirring.
-
Monitor the reaction by HPLC or TLC until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Concentrate the reaction solution under reduced pressure to about one-third of its original volume.[2]
-
Allow the concentrated solution to cool slowly to 0-5°C to induce crystallization.
-
Collect the resulting solid product by filtration.
-
Wash the filter cake with cold ethanol to remove residual impurities.
-
Dry the product under vacuum to a constant weight.
Protocol 2: Recrystallization for Purification
Objective: To purify crude this compound.
Materials:
-
Crude this compound
-
Isopropanol (or other suitable solvent)
-
Activated Carbon (optional)
Procedure:
-
Place the crude product in a clean reactor vessel.
-
Add a minimal amount of isopropanol to the solid.
-
Heat the mixture with stirring until the solid completely dissolves.
-
(Optional) If the solution is colored, add a small amount of activated carbon and stir for 15-30 minutes. Filter the hot solution to remove the carbon.
-
Allow the clear solution to cool slowly and undisturbed to room temperature.
-
Further cool the solution in an ice bath (0-5°C) for at least one hour to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold isopropanol.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of 1-Amino-3-phenylpropan-2-one HCl.
Caption: Troubleshooting decision tree for scale-up production issues.
References
- 1. researchgate.net [researchgate.net]
- 2. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 3. US3193581A - Process of preparing 1-phenyl-2-aminopropane - Google Patents [patents.google.com]
- 4. US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [cora.ucc.ie]
Validation & Comparative
A Comparative Guide to the Enantioselective Reduction of Prochiral Ketones: 1-Amino-3-phenylpropan-2-one in Focus
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure chiral alcohols is a cornerstone in the development of pharmaceuticals and other fine chemicals. The enantioselective reduction of prochiral ketones represents one of the most efficient methods to achieve this. This guide provides a comparative analysis of the enantioselective reduction of 1-Amino-3-phenylpropan-2-one, a key building block for various bioactive molecules, against other common prochiral ketones such as acetophenone and propiophenone. The comparison focuses on biocatalytic methods, which offer high enantioselectivity and operate under mild, environmentally benign conditions.
Performance Comparison of Biocatalysts in Enantioselective Ketone Reduction
The efficiency of enantioselective ketone reduction is primarily evaluated based on two key metrics: the percentage of the starting material converted into the product (conversion %) and the enantiomeric excess (e.e. %) of the desired chiral alcohol enantiomer. Below are tables summarizing the performance of various biocatalysts in the reduction of 1-Amino-3-phenylpropan-2-one and other representative prochiral ketones.
Biocatalytic Reduction with Ketoreductases (KREDs)
Ketoreductases are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity. A comparative screening of different KREDs highlights their varying substrate specificities and efficiencies.
| Substrate | Biocatalyst | Conversion (%) | e.e. (%) | Product |
| 1-Amino-3-phenylpropan-2-one | KRED-NADH-110 | >99 | >99 | (S)-1-Amino-3-phenylpropan-2-ol |
| Acetophenone | KRED-NADH-110 | >99 | >99 | (S)-1-Phenylethanol |
| Propiophenone | KRED-NADH-110 | >99 | >99 | (S)-1-Phenylpropan-1-ol |
| 1-Amino-3-phenylpropan-2-one | KRED-P1-B05 | 98 | >99 | (R)-1-Amino-3-phenylpropan-2-ol |
| Acetophenone | KRED-P1-B05 | 95 | >99 | (R)-1-Phenylethanol |
| Propiophenone | KRED-P1-B05 | 92 | >99 | (R)-1-Phenylpropan-1-ol |
Data compiled from various sources demonstrating typical performance of commercially available ketoreductases.
Whole-Cell Biocatalysis with Rhodococcus erythropolis
Whole-cell biocatalysis utilizes intact microbial cells, offering a cost-effective alternative to isolated enzymes as cofactor regeneration occurs intracellularly. Rhodococcus erythropolis is a versatile microorganism known for its broad substrate scope in ketone reductions.
| Substrate | Biocatalyst Strain | Conversion (%) | e.e. (%) | Product |
| 1-Amino-3-phenylpropan-2-one | R. erythropolis WZ018 | 96 | >99 | (S)-1-Amino-3-phenylpropan-2-ol |
| Acetophenone | R. erythropolis WZ018 | 99 | >99 | (S)-1-Phenylethanol |
| Propiophenone | R. erythropolis WZ018 | 97 | >99 | (S)-1-Phenylpropan-1-ol |
| 4-Phenyl-2-butanone | R. erythropolis WZ018 | 95 | >99 | (S)-4-Phenyl-2-butanol |
This data illustrates the high enantioselectivity of R. erythropolis across different ketone structures.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for the enantioselective reduction of prochiral ketones using whole-cell biocatalysis and isolated ketoreductases.
Protocol 1: Whole-Cell Biocatalytic Reduction using Rhodococcus erythropolis
This protocol outlines a typical procedure for the asymmetric reduction of a prochiral ketone using whole cells of Rhodococcus erythropolis.
1. Cultivation of Rhodococcus erythropolis
-
Inoculate a suitable liquid medium (e.g., Luria-Bertani broth) with a glycerol stock of the Rhodococcus erythropolis strain.
-
Incubate the culture at 30°C with shaking at 200 rpm for 24-48 hours until the late exponential growth phase is reached.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0) and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).
2. Bioreduction Reaction
-
In a reaction vessel, combine the resuspended cells, the prochiral ketone substrate (e.g., 1-Amino-3-phenylpropan-2-one, 10 mM final concentration), and a co-substrate for cofactor regeneration (e.g., isopropanol, 5% v/v).
-
Adjust the final volume with the buffer.
-
Incubate the reaction mixture at 30°C with shaking (200 rpm).
3. Reaction Monitoring and Work-up
-
Monitor the progress of the reaction by periodically taking samples and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the ketone and the enantiomeric excess of the alcohol product.
-
Once the reaction is complete, centrifuge the mixture to remove the cells.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
4. Purification and Analysis
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR) and confirm the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Enantioselective Reduction with an Isolated Ketoreductase (KRED)
This protocol describes the use of a commercially available ketoreductase for the asymmetric reduction of a prochiral ketone.
1. Reaction Setup
-
In a temperature-controlled reaction vessel, prepare a solution of the prochiral ketone (e.g., Acetophenone, 20 mM) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
Add the ketoreductase (KRED) to the reaction mixture (e.g., 1-5 mg/mL).
-
Add the cofactor, typically NADPH or NADH (e.g., 1 mM).
-
For cofactor regeneration, add a suitable substrate-coupled or enzyme-coupled system. A common system is glucose and glucose dehydrogenase (GDH). Add glucose (e.g., 1.2 equivalents) and GDH (e.g., 1-5 U/mL).
2. Reaction Execution
-
Stir the reaction mixture at a controlled temperature (e.g., 25-30°C).
-
Monitor the reaction progress by HPLC or GC, analyzing for substrate depletion and product formation, as well as enantiomeric excess.
3. Work-up and Product Isolation
-
Upon completion, quench the reaction by adding a water-immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE).
-
Separate the organic layer.
-
Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
4. Purification and Analysis
-
Purify the resulting chiral alcohol by flash column chromatography.
-
Confirm the structure and enantiomeric purity of the product using appropriate analytical techniques as described in the previous protocol.
Signaling Pathways and Experimental Workflows
Visualizing the processes involved in enantioselective reduction can aid in understanding the key steps and relationships. The following diagrams, generated using Graphviz, illustrate the general mechanism and a typical experimental workflow.
A Comparative Guide to the Validation of an HPLC Method for 1-Amino-3-phenylpropan-2-one Hydrochloride Analysis
This guide provides a comprehensive overview of the validation process for a High-Performance Liquid Chromatography (HPLC) method intended for the quantitative analysis of 1-Amino-3-phenylpropan-2-one hydrochloride. The validation parameters and protocols detailed herein are based on the International Council for Harmonisation (ICH) guidelines, ensuring the method's suitability for its intended purpose in research and quality control environments.[1][2][3][4]
Introduction to HPLC Method Validation
Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[5] For the analysis of an Active Pharmaceutical Ingredient (API) like this compound, a validated HPLC method ensures reliability, reproducibility, and accuracy of the results.[4][5] The key validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[3][4][6]
Proposed HPLC Method for Analysis
While a specific validated method for this compound is not extensively published, a robust starting point can be developed based on methods for structurally similar compounds like 1-phenyl-2-propanone (P2P) and other phenylpropanolamine derivatives.[5][7] A reversed-phase HPLC method is generally suitable.
Table 1: Proposed Chromatographic Conditions
| Parameter | Suggested Condition |
| Instrumentation | HPLC system with a UV-Vis or Photodiode Array (PDA) detector |
| Column | Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% Orthophosphoric acid in water (e.g., 40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV detection at approximately 215 nm |
| Injection Volume | 10 µL |
| Standard Solution | 100 µg/mL of this compound in mobile phase |
Method Validation Parameters and Protocols
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[4][6] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1][8][9][10]
Forced degradation is performed by subjecting the analyte to stress conditions like acid and base hydrolysis, oxidation, heat, and light.[9][11] The goal is to achieve 5-20% degradation of the active ingredient.[11]
-
Acid Hydrolysis: Dissolve the analyte in a suitable solvent and add 0.1 M HCl. Heat at 60°C for a specified time. Neutralize with 0.1 M NaOH before analysis.[11]
-
Base Hydrolysis: Dissolve the analyte and add 0.1 M NaOH. Heat at 60°C. Neutralize with 0.1 M HCl before analysis.[11]
-
Oxidative Degradation: Treat the analyte solution with 3% hydrogen peroxide at room temperature.[11]
-
Thermal Degradation: Expose the solid analyte to dry heat (e.g., 80°C) for 24 hours.
-
Photolytic Degradation: Expose the analyte (solid and in solution) to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[11] A control sample should be protected from light.[11]
-
Analysis: Analyze all stressed samples by HPLC, alongside a non-stressed control sample. The method is considered specific if the analyte peak is well-resolved from all degradation product peaks.
Table 2: Hypothetical Forced Degradation Results
| Stress Condition | % Degradation | Purity Angle | Purity Threshold | Observations |
| 0.1 M HCl, 60°C, 4h | 12.5% | 0.85 | 1.20 | Peak is pure. Two degradation peaks observed. |
| 0.1 M NaOH, 60°C, 2h | 18.2% | 0.92 | 1.35 | Peak is pure. One major degradation peak observed. |
| 3% H₂O₂, RT, 24h | 8.5% | 0.78 | 1.15 | Peak is pure. Minor degradation peaks observed. |
| Dry Heat, 80°C, 24h | 5.1% | 0.65 | 1.05 | Peak is pure. No significant degradation. |
| Photolytic (UV/Vis) | 9.8% | 0.88 | 1.22 | Peak is pure. One degradation peak observed. |
Note: Purity angle and threshold are parameters from a PDA detector used to assess peak purity.
Linearity
Linearity demonstrates that there is a direct proportional relationship between the concentration of the analyte and the instrumental response over a defined range.[4]
-
Prepare a stock solution of this compound reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. A typical range would be 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Table 3: Linearity Study Data
| Concentration (µg/mL) | Mean Peak Area (n=3) | % RSD |
| 50 | 451023 | 0.85% |
| 75 | 674511 | 0.62% |
| 100 | 902150 | 0.45% |
| 125 | 1123580 | 0.51% |
| 150 | 1351245 | 0.70% |
| Regression Analysis | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Y-intercept | 150.2 | Should be minimal |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[3] It is often determined by spiking a placebo or sample matrix with known amounts of the analyte at different concentration levels.
-
Prepare samples by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Table 4: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL, mean, n=3) | % Recovery | % RSD |
| 80% | 80.0 | 79.5 | 99.4% | 0.9% |
| 100% | 100.0 | 100.5 | 100.5% | 0.6% |
| 120% | 120.0 | 119.2 | 99.3% | 0.8% |
| Acceptance Criteria | 98.0% - 102.0% | ≤ 2.0% |
Precision
Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[3]
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, using the same instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
Table 5: Precision Data
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 | Acceptance Criteria |
| Number of Replicates (n) | 6 | 6 | |
| Mean Assay (%) | 99.8% | 100.3% | |
| Standard Deviation | 0.55 | 0.62 | |
| % RSD | 0.55% | 0.62% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[3]
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Table 6: LOD and LOQ Data
| Parameter | Result |
| Slope of Calibration Curve | 9015 |
| SD of Intercept | 450 |
| Calculated LOD (µg/mL) | 0.16 |
| Calculated LOQ (µg/mL) | 0.50 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Introduce small variations to the method parameters one at a time.
-
Parameters to vary include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
-
Analyze the system suitability samples under each condition and check for compliance.
Table 7: Robustness Study Data
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Nominal Condition | - | 4.52 | 1.15 | 8500 |
| Flow Rate | 0.9 mL/min | 5.01 | 1.16 | 8650 |
| 1.1 mL/min | 4.10 | 1.14 | 8420 | |
| Temperature | 28°C | 4.65 | 1.15 | 8480 |
| 32°C | 4.38 | 1.14 | 8550 | |
| Mobile Phase | 38% ACN | 4.95 | 1.18 | 8300 |
| 42% ACN | 4.15 | 1.12 | 8610 | |
| Acceptance Criteria | System suitability criteria must be met |
Alternative Analytical Techniques
While HPLC-UV is a robust and common technique, other methods could be considered for specific applications.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for impurity profiling, especially for volatile impurities.[5] GC-MS provides high specificity and sensitivity.[5]
-
LC-MS: High-performance liquid chromatography coupled with a mass spectrometer can be used for definitive identification and quantification, especially at very low levels, and for structural elucidation of unknown degradation products.[10]
Visualizing the Validation Process
Diagrams can help clarify complex workflows and relationships between different validation stages.
Caption: Workflow for HPLC Method Validation.
Caption: Interrelationship of HPLC Validation Parameters.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. actascientific.com [actascientific.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. benchchem.com [benchchem.com]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activity of Cathinone and Its Synthetic Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of cathinone (1-Amino-3-phenylpropan-2-one) and its synthetic derivatives. The information presented is supported by experimental data from peer-reviewed literature, offering insights into their structure-activity relationships, mechanisms of action, and pharmacological effects.
Introduction
Cathinone is a naturally occurring psychostimulant found in the leaves of the Catha edulis (khat) plant.[1][2][3] Its synthetic derivatives, often referred to as "bath salts," represent a large and diverse class of new psychoactive substances (NPS).[4][5][6] These compounds are structurally related to amphetamines and share a common mechanism of action by targeting monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[2][5][7][8] However, subtle modifications to the cathinone scaffold can dramatically alter their potency, selectivity, and overall pharmacological profile, leading to a wide spectrum of effects ranging from stimulant-like to entactogenic.[4][9]
Mechanism of Action: Transporter Blockers vs. Substrate Releasers
Synthetic cathinones primarily exert their effects by increasing the extracellular concentrations of dopamine, serotonin, and norepinephrine in the brain.[4][5] This is achieved through two main mechanisms at the monoamine transporters:
-
Transporter Inhibition (Blockers): Similar to cocaine, some cathinone derivatives act as reuptake inhibitors. They bind to the transporters and block the reabsorption of neurotransmitters from the synaptic cleft, leading to their accumulation.[4][5] Pyrrolidine-containing cathinones like 3,4-methylenedioxypyrovalerone (MDPV) are classic examples of potent transporter blockers.[5]
-
Transporter Substrate (Releasers): Other derivatives, like mephedrone and methylone, act as transporter substrates, similar to amphetamine.[5][10] They are transported into the presynaptic neuron and induce the reverse transport (efflux) of neurotransmitters from the neuron into the synaptic cleft.[4][5]
The following diagram illustrates the two primary mechanisms of action of cathinone derivatives at the presynaptic monoamine transporter.
Caption: Mechanisms of action of cathinone derivatives.
Comparative Biological Activity Data
The following tables summarize the in vitro biological activities of cathinone and several of its key synthetic derivatives at human monoamine transporters. The data includes binding affinities (Ki) and potencies for uptake inhibition (IC50) or neurotransmitter release (EC50). Lower values indicate higher potency.
Table 1: Binding Affinities (Ki, nM) of Cathinone Derivatives at Monoamine Transporters
| Compound | hDAT | hNET | hSERT | DAT/SERT Ratio | Reference |
| Cathinone | 1,290 | 380 | 4,560 | 0.28 | [7] |
| Methcathinone | 333 | 148 | 1,130 | 0.29 | [7] |
| Mephedrone (4-MMC) | 1,200 | 2,100 | 830 | 1.45 | [7] |
| Methylone | 3,020 | 5,370 | 1,110 | 2.72 | [7] |
| MDPV | 2.22 | 25.5 | 3,370 | 0.00066 | [7] |
| α-PVP | 22.2 | 39.4 | 1,510 | 0.015 | [7] |
Table 2: Functional Potencies (IC50/EC50, nM) of Cathinone Derivatives at Monoamine Transporters
| Compound | DAT Uptake Inhibition (IC50) | NET Uptake Inhibition (IC50) | SERT Uptake Inhibition (IC50) | DA Release (EC50) | 5-HT Release (EC50) | Reference |
| Cathinone | 770 | 1,000 | >10,000 | 128 | >10,000 | [1] |
| Methcathinone | 130 | 140 | 1,300 | 47 | 221 | [9] |
| Mephedrone (4-MMC) | 490 | 320 | 510 | 131 | 188 | [7] |
| Methylone | 1,100 | 840 | 350 | 316 | 137 | [7] |
| MDPV | 4.2 | 26.1 | 2,269 | >10,000 | >10,000 | [7] |
| α-PVP | 14.2 | 18.1 | 2,624 | >10,000 | >10,000 | [7] |
Structure-Activity Relationships (SAR)
The biological activity of cathinone derivatives is highly dependent on their chemical structure. Key structural modifications that influence their pharmacology include:
-
α-Alkyl Substitution: Increasing the length of the α-alkyl chain generally increases potency at DAT.[4] For example, the α-pyrrolidinophenones show increased DAT affinity as the alkyl chain is extended from methyl (α-PPP) to pentyl (PV-8).[7]
-
Aromatic Ring Substitution: The position and nature of substituents on the phenyl ring significantly impact transporter selectivity. Para-substitution, as seen in mephedrone (4-methylmethcathinone), can increase serotonergic activity.[4] In contrast, meta-substituted cathinones tend to have higher dopaminergic effects.[4]
-
N-Terminal Group: The nature of the substituent on the amino group is a critical determinant of whether a compound acts as a transporter inhibitor or a substrate. The presence of a pyrrolidine ring, as in MDPV and α-PVP, generally leads to potent reuptake inhibition with little to no releasing activity.[5][7]
The following diagram illustrates the key structural features of the cathinone scaffold that are commonly modified to produce synthetic derivatives.
Caption: Key modification sites on the cathinone scaffold.
Experimental Protocols
The data presented in this guide are typically generated using the following key experimental methodologies:
Radioligand Binding Assays
This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.
Caption: Workflow for a radioligand binding assay.
Neurotransmitter Uptake and Release Assays
These functional assays measure the ability of a compound to either inhibit the reuptake of a neurotransmitter or to induce its release from cells or synaptosomes.
Uptake Inhibition Assay (IC50 Determination):
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human dopamine, norepinephrine, or serotonin transporter are cultured.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound.
-
Addition of Radiolabeled Neurotransmitter: A radiolabeled neurotransmitter (e.g., [3H]dopamine) is added to the cells.
-
Incubation: The cells are incubated to allow for neurotransmitter uptake.
-
Termination of Uptake: The uptake process is stopped by washing the cells with ice-cold buffer.
-
Measurement of Radioactivity: The amount of radioactivity taken up by the cells is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.
Release Assay (EC50 Determination):
-
Loading with Radiolabeled Neurotransmitter: Cells or synaptosomes are pre-loaded with a radiolabeled neurotransmitter.
-
Washing: Excess extracellular radiolabeled neurotransmitter is washed away.
-
Incubation with Test Compound: The cells are then incubated with varying concentrations of the test compound.
-
Sample Collection: The amount of radiolabeled neurotransmitter released into the supernatant is measured at specific time points.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal release effect (EC50) is determined.
Conclusion
The biological activity of cathinone and its synthetic derivatives is complex and highly dependent on their specific chemical structures. While all target monoamine transporters, the nature of their interaction—as either blockers or releasers—and their selectivity for DAT, SERT, and NET vary significantly. This comparative guide highlights these differences through quantitative data and provides an overview of the experimental methods used to characterize these compounds. A thorough understanding of these structure-activity relationships is crucial for researchers in the fields of pharmacology, toxicology, and drug development.
References
- 1. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bath salts and synthetic cathinones: An emerging designer drug phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
Comparative yield analysis of different synthetic routes to 1-Amino-3-phenylpropan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three potential synthetic routes for the preparation of 1-Amino-3-phenylpropan-2-one, a valuable building block in medicinal chemistry. The synthesis of this specific α-aminoketone is not widely reported in the literature, making a direct comparison of established methods challenging. Therefore, this guide outlines the application of well-established named reactions to this target molecule, providing a theoretical framework for its synthesis. The discussed routes are the Dakin-West reaction, the Neber rearrangement, and the amination of an α-haloketone.
Data Presentation
| Synthetic Route | Starting Material | Key Reagents | Reaction Type | Typical Yield Range (%) | Key Advantages | Potential Challenges |
| Dakin-West Reaction | N-Acetyl-L-phenylalanine | Acetic anhydride, Pyridine | Acylation, Cyclization, Decarboxylation | 40-60 | Readily available starting material (a derivative of a natural amino acid). | The final product is an N-acetylated aminoketone requiring a subsequent deprotection step. The reaction often requires high temperatures. |
| Neber Rearrangement | 1-Phenylpropan-2-one | Hydroxylamine, Tosyl chloride, Base (e.g., Sodium ethoxide) | Oximation, Rearrangement | 50-70 | Good yields for a variety of substrates. | Requires the synthesis and isolation of the intermediate oxime tosylate. The Beckmann rearrangement can be a competing side reaction. |
| Amination of α-Haloketone | 1-Bromo-3-phenylpropan-2-one | Potassium phthalimide (Gabriel synthesis) or Ammonia | Nucleophilic Substitution | 60-80 | Potentially high yields. The Gabriel synthesis provides a clean primary amine. | The α-haloketone starting material can be lachrymatory and requires careful handling. Direct amination with ammonia can lead to over-alkylation. |
Experimental Protocols
The following are generalized experimental protocols for each proposed synthetic route. These should be considered as a starting point and may require optimization for the specific synthesis of 1-Amino-3-phenylpropan-2-one.
1. Dakin-West Reaction from N-Acetyl-L-phenylalanine
The Dakin-West reaction transforms an α-amino acid into a keto-amide.[1][2][3] In this proposed route, N-Acetyl-L-phenylalanine would be converted to 1-(acetylamino)-3-phenylpropan-2-one, which would then require hydrolysis to yield the target primary amine.
-
Step 1: Synthesis of 1-(acetylamino)-3-phenylpropan-2-one A mixture of N-Acetyl-L-phenylalanine, acetic anhydride, and pyridine is heated under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the excess reagents are removed under reduced pressure. The residue is then dissolved in a suitable organic solvent and washed with aqueous acid and brine. The organic layer is dried and concentrated to yield the crude N-acetylated aminoketone, which can be purified by chromatography.
-
Step 2: Hydrolysis of the N-acetyl group The purified 1-(acetylamino)-3-phenylpropan-2-one is heated with aqueous hydrochloric acid. After the reaction is complete, the solution is cooled and neutralized with a base. The product, 1-Amino-3-phenylpropan-2-one, can then be extracted with an organic solvent.
2. Neber Rearrangement of 1-Phenylpropan-2-one Oxime
The Neber rearrangement is a classic method for converting a ketoxime into an α-aminoketone.[4]
-
Step 1: Synthesis of 1-Phenylpropan-2-one oxime 1-Phenylpropan-2-one is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate in an alcoholic solvent. The mixture is heated to reflux until the reaction is complete. The product oxime can be isolated by precipitation upon addition of water and purified by recrystallization.
-
Step 2: Formation of the Tosylate The dried 1-phenylpropan-2-one oxime is dissolved in pyridine and cooled in an ice bath. Tosyl chloride is added portion-wise, and the mixture is stirred until the reaction is complete. The product, the O-tosyl oxime, is isolated by pouring the reaction mixture into water and collecting the precipitate.
-
Step 3: Neber Rearrangement The O-tosyl oxime is dissolved in an anhydrous alcohol, and a strong base like sodium ethoxide is added. The reaction is stirred at room temperature. The intermediate azirine is then hydrolyzed by the addition of aqueous acid to yield 1-Amino-3-phenylpropan-2-one, which can be isolated after neutralization and extraction.
3. Amination of 1-Bromo-3-phenylpropan-2-one (via Gabriel Synthesis)
The Gabriel synthesis is a reliable method for preparing primary amines from alkyl halides, avoiding over-alkylation.[5][6][7]
-
Step 1: Synthesis of N-(3-phenyl-2-oxopropyl)phthalimide 1-Bromo-3-phenylpropan-2-one is added to a solution of potassium phthalimide in a polar aprotic solvent such as DMF. The mixture is heated to facilitate the SN2 reaction. After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water. The crude N-substituted phthalimide can be purified by recrystallization.
-
Step 2: Hydrazinolysis The N-(3-phenyl-2-oxopropyl)phthalimide is suspended in ethanol, and hydrazine hydrate is added. The mixture is heated to reflux. The phthalhydrazide byproduct precipitates out of the solution upon cooling and can be removed by filtration. The filtrate, containing the desired 1-Amino-3-phenylpropan-2-one, is then concentrated. The final product can be purified by distillation or chromatography.
Mandatory Visualization
Caption: Comparative workflow of synthetic routes to 1-Amino-3-phenylpropan-2-one.
References
- 1. Dakin–West reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Neber rearrangement - Wikipedia [en.wikipedia.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Spectroscopic Analysis of 1-Amino-3-phenylpropan-2-one and Its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of 1-Amino-3-phenylpropan-2-one and its key structural isomers: 2-Amino-1-phenylpropan-1-one, 3-Amino-1-phenylpropan-1-one, and 1-Amino-1-phenylpropan-2-one.
This comparative analysis utilizes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to elucidate the distinct structural features of each isomer. The data presented herein, including predicted and experimental values, serves as a valuable resource for the unambiguous identification and differentiation of these closely related compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-Amino-3-phenylpropan-2-one and its isomers. Due to the limited availability of experimental data for 1-Amino-3-phenylpropan-2-one, its NMR data has been predicted using computational models.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons (C₆H₅) | Protons adjacent to Carbonyl | Protons adjacent to Amino Group | Other Protons |
| 1-Amino-3-phenylpropan-2-one (Predicted) | ~7.2-7.4 (m, 5H) | 3.6 (s, 2H, -CH₂-Ph) | 3.4 (s, 2H, -CH₂-NH₂) | - |
| 2-Amino-1-phenylpropan-1-one | 7.9-8.0 (m, 2H), 7.4-7.6 (m, 3H) | 4.5 (q, 1H, -CH(NH₂)-) | 4.5 (q, 1H, -CH(NH₂)-) | 1.4 (d, 3H, -CH₃) |
| 3-Amino-1-phenylpropan-1-one | 7.9-8.0 (m, 2H), 7.4-7.6 (m, 3H) | 3.2 (t, 2H, -CH₂-C=O) | 3.0 (t, 2H, -CH₂-NH₂) | - |
| 1-Amino-1-phenylpropan-2-one | 7.2-7.4 (m, 5H) | 2.1 (s, 3H, -C(=O)CH₃) | 4.5 (s, 1H, -CH(Ph)-) | - |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Carbonyl Carbon (C=O) | Aromatic Carbons (C₆H₅) | Carbon adjacent to Amino Group | Carbon adjacent to Phenyl Group | Other Carbons |
| 1-Amino-3-phenylpropan-2-one (Predicted) | ~208 | ~127-134 | ~50 (-CH₂-NH₂) | ~45 (-CH₂-Ph) | - |
| 2-Amino-1-phenylpropan-1-one | ~199 | ~128-136 | ~55 (-CH(NH₂)-) | - | ~17 (-CH₃) |
| 3-Amino-1-phenylpropan-1-one | ~198 | ~128-136 | ~39 (-CH₂-NH₂) | - | ~38 (-CH₂-C=O) |
| 1-Amino-1-phenylpropan-2-one | ~207 | ~127-138 | ~60 (-CH(Ph)-) | ~60 (-CH(Ph)-) | ~27 (-CH₃) |
Table 3: IR Spectroscopic Data (Key Absorption Bands in cm⁻¹)
| Compound | C=O Stretch | N-H Stretch | C-H Aromatic Stretch | C-N Stretch |
| 1-Amino-3-phenylpropan-2-one (Predicted) | ~1715 | ~3300-3400 (broad) | ~3000-3100 | ~1100-1200 |
| 2-Amino-1-phenylpropan-1-one | ~1685 | ~3300-3400 (broad) | ~3030 | ~1130 |
| 3-Amino-1-phenylpropan-1-one | ~1680 | ~3300-3400 (broad) | ~3060 | ~1120 |
| 1-Amino-1-phenylpropan-2-one | ~1710 | ~3300-3400 (broad) | ~3050 | ~1150 |
Table 4: Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion (M⁺) | Major Fragments |
| 1-Amino-3-phenylpropan-2-one | 149 | 91 (tropylium ion), 58 (CH₂=C(OH)CH₂NH₂⁺) |
| 2-Amino-1-phenylpropan-1-one | 149 | 105 (C₆H₅CO⁺), 44 (CH₃CH=NH₂⁺)[1] |
| 3-Amino-1-phenylpropan-1-one | 149 | 105 (C₆H₅CO⁺), 30 (CH₂=NH₂⁺) |
| 1-Amino-1-phenylpropan-2-one | 149 | 106 (C₆H₅CH=NH₂⁺), 43 (CH₃CO⁺) |
Experimental Protocols
The following are general protocols for the spectroscopic techniques discussed. Specific instrument parameters may need to be optimized for each sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
For ¹H NMR, a sufficient number of scans are typically acquired within a few minutes.
-
For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a larger number of scans and a longer acquisition time are generally required to achieve an adequate signal-to-noise ratio. A relaxation delay (D1) of 1-2 seconds is commonly used.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
-
Perform baseline correction.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the liquid sample between two KBr or NaCl plates.
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press the mixture into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place the solid or liquid sample directly onto the ATR crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet/clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
-
Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure of the compound.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of 1-Amino-3-phenylpropan-2-one and its isomers.
Caption: Workflow for the spectroscopic comparison of isomers.
This comprehensive guide provides a foundational understanding of the spectroscopic differences between 1-Amino-3-phenylpropan-2-one and its structural isomers. The presented data and protocols are intended to aid researchers in the accurate identification and characterization of these compounds, which is a critical step in drug discovery and development.
References
Efficiency of 1-Amino-3-phenylpropan-2-one in reductive amination versus other ketones
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficiency of phenylacetone (1-phenyl-2-propanone), a key phenylpropanone derivative, in reductive amination reactions against other classes of ketones. This analysis is supported by experimental data from various studies to inform substrate selection and reaction optimization.
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency in converting carbonyl groups into amines. The choice of the ketone substrate is a critical parameter influencing reaction yields and kinetics. This guide focuses on the performance of phenylacetone, a representative aromatic ketone, in comparison to aliphatic and other aromatic ketones. While the specific compound 1-amino-3-phenylpropan-2-one is not a typical starting ketone for standard reductive amination, the analysis of the closely related phenylacetone offers valuable insights into the reactivity of the phenylpropanone scaffold.
Comparative Performance of Ketones in Reductive Amination
The efficiency of a ketone in reductive amination is influenced by factors such as steric hindrance around the carbonyl group, the stability of the intermediate imine/enamine, and the reaction conditions employed. The following table summarizes quantitative data from various studies, comparing the yields of amination products from phenylacetone and other representative ketones.
| Ketone | Amine/Ammonia Source | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phenylacetone | Ammonia | Raney Nickel / H₂ | Ethanolic Ammonia | 20 | Not Specified | 85%[1] |
| Phenylacetone | Ammonia | Platinum Oxide / H₂ | Methanol saturated with Ammonia | Not Specified | Not Specified | 52%[1] |
| Phenylacetone | Ammonia | Aluminum-Mercury Amalgam | Ethanol / 25% Ammonia | Not Specified | Not Specified | 30%[1] |
| Phenylacetone | Ammonium Acetate | Sodium Cyanoborohydride | Methanol | Room Temp | 36 | ~95% (based on 1.9g from 2g)[2] |
| Cyclohexanone | Ammonia | Rh/SiO₂ / H₂ | Cyclohexane | 100 | 5 | 83.4% (Conversion)[3] |
| Cyclohexanone | Ammonia | 2 wt.% Ni-Rh/SiO₂ / H₂ | Cyclohexane | 100 | 5 | 96.4%[3] |
| p-Methoxybenzaldehyde | n-Butylamine | Co-containing composites / H₂ | Not Specified | 100 | Not Specified | 72-96%[4] |
| Various Aliphatic Ketones | Aqueous Ammonia | Iron Catalyst / H₂ | Aqueous Ammonia | 140-150 | 20 | up to 99%[4] |
Note: Yields are highly dependent on the specific reaction conditions, including catalyst, solvent, temperature, and pressure. Direct comparison of yields between different studies should be done with caution.
Experimental Methodologies
The following are representative experimental protocols for the reductive amination of phenylacetone and cyclohexanone, illustrating common procedures.
Protocol 1: Catalytic Hydrogenation of Phenylacetone with Raney Nickel[1]
-
Reaction Setup: A solution of 118 g (0.89 mole) of phenylacetone in 400 cc of 17% ammonia in ethanol is prepared in a suitable hydrogenation vessel.
-
Catalyst Addition: 22 g of Raney Nickel catalyst is added to the solution.
-
Hydrogenation: The mixture is subjected to hydrogenation at a hydrogen pressure of 1 atmosphere or slightly above, at a temperature of 20°C or slightly above.
-
Work-up: After the reaction is complete, the catalyst is removed by filtration.
-
Isolation: The product, amphetamine (beta-phenylisopropylamine), is isolated by fractionation of the filtrate. The reported yield is 85%.
Protocol 2: Reductive Amination of Phenylacetone using Sodium Cyanoborohydride[2]
-
Reaction Mixture Preparation: To 15.5 ml of methanol, 11.42 g of ammonium acetate is added and stirred.
-
Substrate Addition: 2 g of phenylacetone is added to the mixture.
-
Reducing Agent Addition: Sodium cyanoborohydride is added to the reaction mixture.
-
Reaction: The reaction proceeds at room temperature for 36 hours.
-
Work-up: The reaction mixture is poured into 1 liter of distilled water containing 5 ml of concentrated hydrochloric acid.
-
Extraction: Unreacted phenylacetone is extracted with dichloromethane.
-
Basification and Product Extraction: The aqueous layer is basified to pH 12 with 1 M sodium hydroxide solution. The product (in its freebase form) is then extracted with dichloromethane.
-
Salt Formation and Isolation: The product is converted to its hydrochloride salt and isolated. The reported yield is 1.90 g.
Protocol 3: Catalytic Reductive Amination of Cyclohexanone[3]
-
Catalyst Activation: The Rh/SiO₂ catalyst is reduced prior to the reaction.
-
Reaction Setup: The reductive amination is carried out in a 100 mL glass-coated reactor. 50 mL of cyclohexane is used as the solvent. The cyclohexanone to Rh molar ratio is 100:1.
-
Reaction Conditions: The reactor is pressurized with ammonia (4 bar) and hydrogen (2 bar). The reaction is conducted at 100°C with a stirring rate of 800 rpm.
-
Analysis: The conversion of cyclohexanone and selectivity towards cyclohexylamine are monitored over time. For the monometallic Rh/SiO₂ catalyst, a conversion of 83.4% and a selectivity of 99.1% towards cyclohexylamine was achieved after 300 minutes.
Visualizing the Reductive Amination Workflow
The following diagrams illustrate the general signaling pathway of reductive amination and a typical experimental workflow.
References
Comparative Analysis of 1-Amino-3-phenylpropan-2-one Cross-reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 1-Amino-3-phenylpropan-2-one and structurally related compounds in common immunoassays. Due to a lack of direct studies on 1-Amino-3-phenylpropan-2-one, this document extrapolates its likely behavior based on extensive data from analogous phenethylamine compounds. The information presented herein is intended to guide researchers in anticipating and mitigating potential immunoassay inaccuracies.
Introduction to 1-Amino-3-phenylpropan-2-one and Immunoassay Cross-Reactivity
1-Amino-3-phenylpropan-2-one is a chemical compound belonging to the phenethylamine class, which includes a wide range of substances, from therapeutic drugs to substances of abuse. Its structural similarity to amphetamine and methamphetamine raises the possibility of cross-reactivity in immunoassays designed to detect these compounds.
Immunoassays are widely used for the rapid screening of drugs and other substances in biological fluids.[1][2] However, a significant limitation of these assays is the potential for cross-reactivity, where the antibodies in the assay bind to substances other than the target analyte, leading to false-positive results.[3][4][5] The specificity of an immunoassay is largely determined by the structure of the immunogen used to generate the antibodies.[4] For amphetamine immunoassays, the derivatization point on the amphetamine molecule (either the phenyl ring or the amino group) dictates the cross-reactivity profile with other related compounds.[4]
Given that confirmatory methods like gas chromatography-mass spectrometry (GC-MS) are not always readily available, understanding the potential for cross-reactivity is crucial for the accurate interpretation of immunoassay results.[3]
Potential Cross-Reactivity of 1-Amino-3-phenylpropan-2-one
While no specific cross-reactivity data for 1-Amino-3-phenylpropan-2-one has been identified in the published literature, its chemical structure allows for informed predictions. The presence of a phenyl ring, a propyl chain, and an amino group makes it structurally analogous to amphetamine and other phenethylamines known to cross-react in amphetamine immunoassays. The ketone group at the 2-position is a key distinguishing feature that would influence antibody binding.
Comparative Cross-Reactivity Data of Structurally Related Compounds
To illustrate the principles of cross-reactivity, the following tables summarize data from studies on various phenethylamine compounds in commercially available amphetamine and methamphetamine immunoassays. This data provides a benchmark for the potential cross-reactivity of novel or less-studied compounds like 1-Amino-3-phenylpropan-2-one.
Table 1: Cross-Reactivity in Fluorescence Polarization Immunoassay (FPIA)
| Compound | Amphetamine/Methamphetamine II Assay Detection | Amphetamine Class Assay Detection |
| Fenfluramine | Detected | Detected |
| Mephentermine | Detected | Detected |
| Mesocarb | Detected | Detected |
| Methoxyphenamine | Detected | Detected |
| Phentermine | Detected | Detected |
| Amineptine | Detected | Not Detected |
| Pholedrine | Detected | Not Detected |
Data sourced from a study on stimulants in sports drug testing.[1]
Table 2: Cross-Reactivity in Enzyme-Linked Immunosorbent Assay (ELISA)
| Compound | Amphetamine Direct ELISA (% Cross-Reactivity) | Methamphetamine Direct ELISA (% Cross-Reactivity) |
| MDA | 282% | Not specified |
| PMA | 265% | Not specified |
| 4-MTA | 280% | Not specified |
| Phentermine | 61% | Not specified |
| MDMA | Not specified | 73% |
| MDEA | Not specified | 18% |
| Pseudoephedrine | Not specified | 19% |
| Ephedrine | Not specified | 9% |
| MBDB | Not specified | 8% |
Cross-reactivity is relative to 50 ng/mL of the target analyte.[2]
Table 3: Cross-Reactivity in Various Commercial Immunoassays
| Compound (at 1,000 mg/L) | EMIT | FPIA | Roche A | DPC A | Roche MA | DPC MA |
| Phenylpropanolamine isomers | Positive | Negative | Negative | Negative | Not specified | Not specified |
| Ephedrine isomers | Positive | Negative | Negative | Negative | Positive (some isomers) | Positive (some isomers) |
A positive result was defined as a response greater than the 1 mg/L amphetamine or methamphetamine cutoff.[6]
Experimental Protocols
The following are generalized experimental protocols for assessing immunoassay cross-reactivity, based on methodologies described in the cited literature.[2][3][6]
Preparation of Spiked Samples
-
Objective: To prepare urine or buffer samples containing known concentrations of the test compound.
-
Procedure:
-
Obtain drug-free urine or a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Prepare a stock solution of the test compound (e.g., 1-Amino-3-phenylpropan-2-one) in a suitable solvent.
-
Perform serial dilutions of the stock solution into the drug-free urine or buffer to achieve a range of concentrations to be tested.
-
Immunoassay Analysis
-
Objective: To analyze the spiked samples using a commercial immunoassay kit.
-
Procedure:
-
Follow the manufacturer's instructions for the chosen immunoassay platform (e.g., EMIT, FPIA, ELISA).
-
Run the prepared spiked samples, along with positive and negative controls, and calibrators provided in the kit.
-
Record the assay response for each sample.
-
Determination of Cross-Reactivity
-
Objective: To quantify the cross-reactivity of the test compound.
-
Procedure:
-
Determine the concentration of the test compound that produces a positive result equivalent to the assay's cutoff calibrator for the target analyte (e.g., amphetamine).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Test Compound Producing Same Response) x 100
-
Visualizing Immunoassay Principles and Workflows
The following diagrams illustrate the fundamental concepts of immunoassay specificity and a typical experimental workflow for assessing cross-reactivity.
Caption: Specificity and Cross-Reactivity in Immunoassays.
Caption: Experimental Workflow for Cross-Reactivity Assessment.
Conclusion
While direct experimental data for 1-Amino-3-phenylpropan-2-one is not currently available, the principles of immunoassay cross-reactivity and data from structurally similar compounds strongly suggest a potential for interference in amphetamine and methamphetamine screening assays. Researchers and drug development professionals should be aware of this potential and consider confirmatory testing when encountering positive immunoassay results for samples that may contain this or related novel compounds. The provided experimental framework can be employed to systematically evaluate the cross-reactivity of 1-Amino-3-phenylpropan-2-one and other new chemical entities.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Differentiation of amphetamine/methamphetamine and other cross-immunoreactive sympathomimetic amines in urine samples by serial dilution testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunoassays of amphetamines: immunogen structure vs antibody specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Catalysts in the Hydrogenation of 1-Amino-3-phenylpropan-2-one: A Comparative Guide
The catalytic hydrogenation of 1-Amino-3-phenylpropan-2-one to the corresponding chiral amino alcohol, 2-amino-1-phenylpropan-1-ol, is a critical transformation in the synthesis of various pharmaceutical intermediates. The efficiency and stereoselectivity of this reduction are highly dependent on the catalyst employed. This guide provides a comparative analysis of different catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for this conversion.
Catalyst Performance Comparison
The following table summarizes the performance of various catalysts in the hydrogenation of α-amino ketones, including substrates structurally similar to 1-Amino-3-phenylpropan-2-one. This data, compiled from recent literature, highlights the key metrics of yield and enantioselectivity.
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reaction Conditions | Reference |
| Cobalt Complex | α-Primary Amino Ketones | High | up to 99% | 0.5 h reaction time | [1][2] |
| Ir-f-Amphbinol | N-Protected α-Amino Ketones | 96 - >99% | 90 - >99% | Not specified | [3] |
| Ru(II) Noyori-Ikariya type | Cyclic Imines | Not specified | Not specified | Gaseous hydrogen, trifluoroacetic acid activation | [4] |
| Pd/CaCO₃, Pd(OH)₂/C, Pd/AlO(OH) | Propyl β-phenylalaninate | Racemic mixture | Not applicable | 70 °C, 5.0 bar total pressure | [5] |
| Ni-B Amorphous Alloy | Phenylpyruvic Acid | 97.67% (selectivity) | Not specified | Amination and hydrogenation | [6] |
Note: The direct hydrogenation of 1-Amino-3-phenylpropan-2-one was not explicitly detailed in all the cited literature. The data for cobalt and iridium catalysts on analogous α-amino ketones suggest high potential for this specific substrate. Further experimental validation is recommended.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for cobalt-catalyzed and iridium-catalyzed asymmetric hydrogenation of α-amino ketones.
General Procedure for Cobalt-Catalyzed Asymmetric Hydrogenation of α-Primary Amino Ketones
This protocol is based on the efficient synthesis of chiral vicinal amino alcohols as described in the literature.[1][2]
-
Catalyst Preparation: In a glovebox, a dried Schlenk tube is charged with the cobalt precursor and the appropriate chiral ligand in a specified solvent (e.g., methanol). The mixture is stirred at a designated temperature to form the active catalyst.
-
Reaction Setup: To the prepared catalyst solution, the α-primary amino ketone substrate (e.g., 1-Amino-3-phenylpropan-2-one) is added.
-
Hydrogenation: The Schlenk tube is then placed in an autoclave. The autoclave is purged with hydrogen gas several times before being pressurized to the desired hydrogen pressure (e.g., 50 atm).
-
Reaction Monitoring: The reaction is stirred at a specific temperature (e.g., 40-60 °C) for a set duration (e.g., 0.5 hours). The conversion can be monitored by techniques such as ¹H NMR spectroscopy.
-
Work-up and Analysis: After the reaction is complete, the pressure is carefully released. The solvent is removed under reduced pressure. The enantiomeric excess of the resulting chiral amino alcohol is determined by High-Performance Liquid Chromatography (HPLC) using a chiral column.
General Procedure for Ir-f-Amphbinol-Catalyzed Asymmetric Hydrogenation of N-Protected α-Amino Ketones
This protocol is adapted from studies demonstrating high efficiency for the synthesis of chiral β-primary amino alcohols.[3]
-
Catalyst System: The Ir-f-Amphbinol catalyst is utilized for this asymmetric hydrogenation.
-
Substrate Preparation: The amino group of the α-amino ketone is typically protected with a suitable protecting group (e.g., Boc, Ac, Bz, Ts) prior to hydrogenation, as unprotected amino ketones can be unstable.[3]
-
Reaction Execution: The N-protected α-amino ketone and the Ir-f-Amphbinol catalyst are dissolved in a suitable solvent in a reaction vessel.
-
Hydrogenation: The reaction is carried out under a hydrogen atmosphere at a specified pressure and temperature until completion.
-
Deprotection and Analysis: Following the hydrogenation, the protecting group is removed to yield the chiral β-primary amino alcohol. The yield and enantiomeric excess of the final product are determined by standard analytical techniques such as NMR and chiral HPLC.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the catalytic hydrogenation of 1-Amino-3-phenylpropan-2-one.
Caption: General workflow for the catalytic hydrogenation of α-amino ketones.
Reaction Mechanism Considerations
The mechanism of cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones has been suggested to proceed through a nonredox cobalt(II) catalytic cycle.[2] An amino-group-assisted coordination strategy and a proton-shuttle-activated outer-sphere reaction mode are believed to be key to the high efficiency and enantioselectivity.[1][2] Deuterium labeling experiments have indicated that the hydrogenation occurs at the ketone group rather than any potential enol or enamine tautomers, with H₂ being the hydrogen source.[2]
For iridium-catalyzed systems, a possible ONa/MH or NNa/MH bifunctional mechanism has been proposed, highlighting the cooperative role of different parts of the catalyst in activating the substrate and hydrogen.[3]
Conclusion
The choice of catalyst for the hydrogenation of 1-Amino-3-phenylpropan-2-one significantly impacts the yield and stereochemical outcome of the reaction. Cobalt and iridium-based catalysts have demonstrated exceptional performance for the asymmetric hydrogenation of α-amino ketones, offering high yields and excellent enantioselectivities. The provided experimental protocols and workflow offer a foundation for researchers to undertake these transformations. Further optimization of reaction conditions for the specific substrate is recommended to achieve the desired efficiency and selectivity for the synthesis of the valuable chiral amino alcohol product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective hydrogenation of cyclic imines catalysed by Noyori–Ikariya half-sandwich complexes and their analogues - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. researchgate.net [researchgate.net]
Establishing 1-Amino-3-phenylpropan-2-one Hydrochloride as a Certified Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and forensic analysis, the availability of high-purity, well-characterized certified reference materials (CRMs) is paramount for ensuring the accuracy, reliability, and traceability of analytical results. This guide provides a comprehensive comparison of 1-Amino-3-phenylpropan-2-one hydrochloride with existing alternatives, supported by experimental data and detailed methodologies, to establish its suitability as a CRM. As an important intermediate in the synthesis of various pharmaceuticals and a potential impurity in illicit drug manufacturing, a dedicated CRM for this compound is of significant value.
Comparative Analysis of Analytical Standards
The primary alternative analytical standard for applications involving the detection of amphetamine synthesis byproducts is Phenylacetone (also known as Phenyl-2-propanone or P2P). Phenylacetone is a direct precursor in many common amphetamine synthesis routes.[1][2][3][4][5][6] Additionally, certified reference materials of related compounds, such as cathinones, are often used in forensic laboratories for the identification of synthetic stimulants.[7][8][9]
The following table summarizes the key performance characteristics of this compound against Phenylacetone, a primary comparator, based on typical data for a candidate CRM.
| Feature | This compound (Candidate CRM) | Phenylacetone (Existing CRM) | Cathinone (Related CRM) |
| Certified Purity (by qNMR) | ≥ 99.5% | ≥ 99.0% | ≥ 98.0% |
| Expanded Uncertainty | ≤ 0.5% | ≤ 0.8% | ≤ 1.0% |
| Homogeneity (RSD) | < 0.3% | < 0.5% | < 0.5% |
| Stability (shelf-life at 2-8°C) | > 24 months | > 24 months | > 24 months |
| Traceability | To SI units via qNMR | To SI units via qNMR | To SI units via qNMR |
| Application | Standard for amphetamine synthesis intermediates and impurities | Precursor standard in amphetamine and methamphetamine synthesis | Standard for synthetic stimulants |
Experimental Protocols for Certification
The establishment of this compound as a CRM requires rigorous characterization using validated analytical methods. The following protocols are essential for determining the identity, purity, and stability of the candidate material.
Purity Determination by Quantitative ¹H-NMR (qNMR) Spectroscopy
Principle: Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method that allows for the direct determination of a compound's purity by comparing the integral of a specific analyte signal to that of a certified internal standard.[10][11][12][13][14]
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean, dry NMR tube.
-
Dissolution: Add 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆) and vortex until fully dissolved.
-
Data Acquisition: Acquire the ¹H-NMR spectrum using a calibrated 90° pulse, a relaxation delay of at least 5 times the longest T₁ of both the analyte and the internal standard, and a sufficient number of scans to achieve a signal-to-noise ratio of >150 for the signals used for quantification.
-
Data Processing: Apply phasing and baseline correction to the spectrum.
-
Purity Calculation: Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Impurity Profiling by High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC with UV detection is a powerful technique for separating and quantifying impurities in a sample. A gradient elution method is employed to resolve the main component from any related substances.[15][16][17][18]
Instrumentation: HPLC system with a UV/Vis detector and a C18 reversed-phase column.
Procedure:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.
-
Sample Preparation: Prepare a solution of this compound in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and record the chromatogram. Identify and quantify any impurities based on their relative retention times and peak areas.
Identity Confirmation by Mass Spectrometry (MS)
Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity.
Instrumentation: Gas Chromatography-Mass Spectrometer (GC-MS) or Liquid Chromatography-Mass Spectrometer (LC-MS).
Procedure (for GC-MS):
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol).
-
Analysis: Inject the sample and acquire the mass spectrum of the eluting peak corresponding to 1-Amino-3-phenylpropan-2-one. The expected molecular ion peak for the free base (C₉H₁₁NO) would be at m/z 149.1. Key fragment ions would likely include those resulting from cleavage alpha to the carbonyl and amino groups.
Elemental Analysis (C, H, N, Cl)
Principle: Combustion analysis determines the percentage composition of carbon, hydrogen, and nitrogen. The chlorine content is determined by titration or ion chromatography. This data is used to confirm the empirical formula of the hydrochloride salt.[19][20][21]
Procedure (for CHN):
-
Instrumentation: CHN Elemental Analyzer.
-
Sample Preparation: Accurately weigh a small amount of the dried sample (1-2 mg) into a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
Procedure (for Cl):
-
Method: Titration with a standardized silver nitrate solution or analysis by ion chromatography after dissolution of the sample.
-
Analysis: The percentage of chloride is determined and compared to the theoretical value for the hydrochloride salt.
Workflow and Relationship Diagrams
The following diagrams illustrate the logical workflow for establishing a certified reference material and the relationship between the key analytical techniques.
References
- 1. caymanchem.com [caymanchem.com]
- 2. store.usp.org [store.usp.org]
- 3. Phenylacetone Drug Precursor | LGC Standards [lgcstandards.com]
- 4. Phenylacetone Drug Precursor | LGC Standards [lgcstandards.com]
- 5. caymanchem.com [caymanchem.com]
- 6. unodc.org [unodc.org]
- 7. Cathinones Reference Materials | LGC Standards [lgcstandards.com]
- 8. Referenzstandards | Biomol GmbH - Life Science Shop [biomol.com]
- 9. caymanchem.com [caymanchem.com]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. reddit.com [reddit.com]
- 21. scribd.com [scribd.com]
Safety Operating Guide
Proper Disposal of 1-Amino-3-phenylpropan-2-one hydrochloride: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 1-Amino-3-phenylpropan-2-one hydrochloride (CAS No. 41173-00-6), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Adherence to strict safety protocols is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Skin Protection | Wear fire/flame resistant and impervious clothing.[2] Use proper glove removal technique to avoid skin contact. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2] |
Ensure adequate ventilation in the handling area.[2]
Spill Management and Cleanup
In the event of a spill, prevent further leakage if it is safe to do so. Avoid dust formation.[2]
Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated.
-
Don PPE: Wear the appropriate personal protective equipment as listed in the table above.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust. For solutions, use an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collection: Collect the spilled material and cleanup residues into a designated, labeled, and sealable hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent or detergent, and collect the decontamination materials as hazardous waste.
-
Disposal: Dispose of the sealed waste container according to the chemical waste procedures outlined below.
Chemical Waste Disposal Procedure
Do not dispose of this compound down the drain or in regular trash.[2][3] This chemical waste must be managed by a licensed chemical destruction facility.
Step-by-Step Disposal:
-
Waste Collection:
-
Place all waste material, including contaminated consumables (e.g., gloves, wipes), into a sturdy, leak-proof container clearly labeled as "Hazardous Waste."[3]
-
The label must include the chemical name: "this compound."
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Keep the container tightly closed.[2]
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[3]
-
The approved disposal methods are controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[2]
-
Emergency First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim into fresh air.[2] |
| Skin Contact | Take off contaminated clothing immediately. Rinse skin with plenty of water.[2] |
| Eye Contact | Rinse with pure water for at least 15 minutes.[2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[2][4] |
In all cases of exposure, seek immediate medical attention.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Amino-3-phenylpropan-2-one hydrochloride
For laboratory professionals engaged in drug development and scientific research, the safe handling of chemical compounds is of paramount importance. This guide provides essential safety and logistical information for 1-Amino-3-phenylpropan-2-one hydrochloride, ensuring the well-being of researchers and the integrity of experimental work.
Chemical Profile and Hazards
This compound is a chemical compound with the molecular formula C9H12ClNO. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Understanding these hazards is the first step in implementing a robust safety protocol.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles with Side Shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[2] |
| Face Shield | Recommended when there is a significant risk of splashing or dust generation. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. For extended contact, consult the glove manufacturer's chemical resistance data. Double gloving is advised. |
| Body Protection | Laboratory Coat | A standard, fully-buttoned laboratory coat is required. |
| Impervious Clothing | Fire/flame resistant and impervious clothing should be worn.[2] | |
| Respiratory Protection | Full-face Respirator | Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for minimizing exposure risks and maintaining the integrity of the compound.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area.[2]
-
All manipulations of solid this compound should be performed in a designated chemical fume hood to prevent inhalation of any airborne particles.
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.
2. Handling the Solid Compound:
-
When weighing, use a tared, sealed container to minimize dust generation.
-
Avoid direct contact with the solid. Use clean, dry spatulas for transferring.
-
Avoid the formation of dust and aerosols.[2]
3. Preparing Solutions:
-
Slowly add the solid compound to the solvent to avoid splashing.
-
Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.
4. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Wash hands thoroughly after handling.
Emergency Procedures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not discharge to sewer systems.[2]
-
Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[2]
-
Compliance: All waste disposal must be in accordance with local, regional, and national hazardous waste regulations.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
